(Rac)-MEM 1003
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKSQYSAKETQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-MEM 1003: A Technical Guide to its Mechanism of Action
(Rac)-MEM 1003 is a dihydropyridine (B1217469) compound investigated for its therapeutic potential in neurological disorders, particularly Alzheimer's disease. As a potent L-type calcium channel antagonist, its mechanism of action centers on the modulation of intracellular calcium homeostasis, which is often disrupted in neurodegenerative conditions.[1][2] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: L-Type Calcium Channel Modulation
The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels.[3] In aging and neurodegenerative diseases like Alzheimer's, there can be an increased density and activity of these channels, leading to excessive calcium influx into neurons.[4] This calcium overload can trigger a cascade of detrimental events, including altered activity of calcium-dependent proteins, reduced neuronal excitability, and ultimately, neuronal cell death.[2][4]
By antagonizing L-type calcium channels, this compound helps to regulate the flow of calcium, aiming to restore more normal intracellular levels.[3] This action is believed to be neuroprotective and may help in preserving neuronal function.[4] An important characteristic of MEM 1003 is its selective activity in the central nervous system (CNS) with a more benign cardiovascular profile compared to other L-type calcium channel blockers.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological profile of this compound.
| Parameter | Value | Species | Assay Type |
| Radioligand Binding | |||
| [3H]-(+)-PN200-110 Displacement | 50 pM (Radioligand Conc.) | Rat | Brain Membrane Binding |
| Non-specific Binding | 10 µM Nimodipine | Rat | Brain Membrane Binding |
| Parameter | Effect | Species | Experimental Model |
| Cellular Electrophysiology | |||
| Slow Afterhyperpolarization (sAHP) | Reduction | Rat | Hippocampal Slices |
| Neuronal Excitability | Increase | Rat | Hippocampal Slices |
Key Experimental Protocols
1. Radioligand Binding Assay:
This assay is employed to determine the binding affinity of this compound to L-type calcium channels in brain tissue.
-
Tissue Preparation: Brain membrane preparations are generated from rats.
-
Assay Procedure:
-
Various concentrations of this compound are mixed with the brain membrane preparation.
-
A radioligand, [3H]-(+)-PN200-110 (at a concentration of 50 pM), which specifically binds to L-type calcium channels, is added to the mixture.
-
The mixture is incubated at room temperature for two hours to allow for binding to reach equilibrium.
-
To determine non-specific binding, a high concentration (10 µM) of Nimodipine, another L-type calcium channel blocker, is used.
-
The amount of bound radioligand is then measured to determine the displacement by this compound.
-
2. Slow Afterhyperpolarization (sAHP) Measurement:
This electrophysiological technique is used to assess the effect of this compound on neuronal excitability.
-
Tissue Preparation: Conventional hippocampal slices (400µm) are prepared from male Fischer 344 rats and maintained in oxygenated artificial cerebrospinal fluid (ACSF).
-
Recording Configuration: Whole-cell patch-clamp recordings are performed on CA1 neurons using glass microelectrodes.
-
Experimental Steps:
-
Cells are voltage-clamped at -70 mV for approximately 5 minutes to ensure membrane stabilization.
-
The recording mode is then switched to current-clamp, and the cell membrane potential is adjusted to -60 mV.
-
A 150 ms (B15284909) depolarizing current step (200 to 400 pA) is applied to elicit a burst of three to four action potentials.
-
The subsequent slow afterhyperpolarization (sAHP) is recorded and measured.
-
The protocol is repeated after the application of this compound to determine its effect on the sAHP.[4]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
(Rac)-MEM 1003: A Technical Guide for Drug Development Professionals
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent, central nervous system-optimized dihydropyridine (B1217469) L-type calcium channel antagonist. Developed by Memory Pharmaceuticals, this compound was investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, primarily Alzheimer's disease and bipolar disorder. Despite showing some promise in preclinical models, it ultimately failed to meet its primary endpoints in Phase 2a clinical trials.[1][2][3] This guide provides a comprehensive overview of the available technical information on this compound, intended for researchers, scientists, and drug development professionals.
Core Compound Details
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress |
| Synonyms | Racemate of MEM 1003 | MedchemExpress |
| Chemical Class | Dihydropyridine | MedchemExpress |
| Mechanism of Action | L-type Ca2+ channel antagonist | [1][2] |
| CAS Number | 165187-25-7 | MedchemExpress |
| Molecular Formula | C₂₂H₂₅ClN₂O₅ | MedchemExpress |
| Molecular Weight | 432.90 g/mol | MedchemExpress |
Preclinical and Clinical Development
This compound was advanced into clinical trials based on preclinical data suggesting it had a selective effect on the central nervous system with a more benign cardiovascular profile compared to other L-type calcium channel modulators.[4] Preclinical studies in aged rats indicated that MEM 1003 could improve spatial memory and attentional performance.
Clinical Trials
Two key Phase 2a clinical trials were conducted to evaluate the efficacy and safety of MEM 1003.
A multi-center, randomized, double-blind, placebo-controlled Phase 2a study was conducted in 183 patients with mild to moderate Alzheimer's disease.[1] The trial did not meet its primary endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score after 12 weeks of treatment.[1][3] However, a subgroup of patients who were also receiving cholinesterase inhibitors showed a positive, though not statistically significant, trend in favor of MEM 1003.[1]
| Alzheimer's Disease Phase 2a Trial Design | |
| Number of Participants | 183 |
| Condition | Mild to moderate Alzheimer's Disease |
| Treatment Arms | - 30 mg MEM 1003 twice daily- 90 mg MEM 1003 twice daily- Placebo twice daily |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Mean change in ADAS-cog score |
| Key Outcome | Failed to meet primary endpoint. |
A Phase 2a trial was also conducted to assess the efficacy of MEM 1003 in patients with acute mania associated with bipolar disorder.[2] This trial also failed to meet its primary and secondary outcome measures, indicating a lack of efficacy for this indication.[2]
| Bipolar Mania Phase 2a Trial Design | |
| Number of Participants | 84 |
| Condition | Acute mania in bipolar disorder |
| Treatment Arms | - MEM 1003 (up to 180 mg twice daily)- Placebo |
| Treatment Duration | 21 days |
| Primary Endpoint | ≥50% improvement from baseline in the Young Mania Rating Scale (YMRS) score |
| Key Outcome | Failed to meet primary endpoint. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe plausible methodologies based on standard practices for characterizing dihydropyridine L-type calcium channel antagonists.
Synthesis
This compound, as a dihydropyridine derivative, can likely be synthesized via the Hantzsch dihydropyridine synthesis.[5][6][7][8] This is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.
Plausible Synthesis Workflow:
In Vitro Characterization: Patch-Clamp Electrophysiology
To characterize the inhibitory activity of this compound on L-type calcium channels, whole-cell patch-clamp electrophysiology would be the gold-standard method.[9][10][11][12]
Experimental Workflow for Electrophysiological Characterization:
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). In neurons, these channels, particularly the CaV1.2 and CaV1.3 subtypes, play a critical role in coupling membrane depolarization to intracellular signaling cascades that regulate processes such as gene expression and synaptic plasticity.[13][14][15]
By blocking these channels, this compound is hypothesized to modulate downstream signaling pathways that are dysregulated in conditions like Alzheimer's disease. Perturbations in calcium homeostasis are a known factor in the pathophysiology of neurodegenerative diseases.[4]
Signaling Pathway Downstream of L-type Calcium Channel Blockade:
Conclusion
This compound is a well-characterized L-type calcium channel antagonist from a chemical standpoint. However, the lack of positive data from Phase 2a clinical trials in both Alzheimer's disease and bipolar mania has halted its clinical development. The publicly available information lacks specific quantitative preclinical data, such as binding affinities and pharmacokinetic profiles, as well as detailed clinical trial results. Despite its failure in the clinic, the development history of this compound provides valuable insights into the challenges of targeting L-type calcium channels for neurological and psychiatric disorders. Future research in this area may benefit from a more targeted approach, potentially focusing on specific L-type calcium channel subtypes or combination therapies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Patch Clamp Protocol [labome.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-MEM 1003 Dihydropyridine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-MEM 1003 is a racemic mixture of the dihydropyridine (B1217469) derivative MEM 1003, a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs). Developed for the potential treatment of Alzheimer's disease, it aimed to mitigate neuronal calcium dysregulation, a pathological hallmark of several neurodegenerative disorders. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.
Core Compound Details
This compound is a synthetic, small-molecule compound belonging to the dihydropyridine class of organic molecules, known for their cardiovascular and neurological effects mediated through the blockade of L-type calcium channels.
| Property | Value |
| Chemical Formula | C22H25ClN2O5 |
| Molar Mass | 432.9 g/mol |
| CAS Number | 165187-25-7 |
| Synonyms | This compound, MEM-1003 racemate |
| Chemical Name | (±)-3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Mechanism of Action | L-type calcium channel antagonist |
| Therapeutic Indication | Investigated for Alzheimer's Disease |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of L-type voltage-gated calcium channels. In neuronal cells, these channels play a crucial role in regulating calcium influx in response to membrane depolarization. Dysregulation of calcium homeostasis is implicated in the pathophysiology of Alzheimer's disease, leading to excitotoxicity and neuronal cell death. By blocking these channels, this compound was hypothesized to restore normal intracellular calcium levels, thereby exerting a neuroprotective effect.
The general signaling pathway for L-type calcium channel modulation is depicted below.
Preclinical Data
Publicly available preclinical data for this compound is limited. Studies were conducted to assess its binding affinity and functional inhibition of L-type calcium channels, as well as its efficacy in animal models of cognitive impairment. A conference abstract indicated that MEM 1003 demonstrated selective effects on the central nervous system with a superior cardiovascular safety profile compared to other L-type calcium channel blockers.
Clinical Development
This compound was advanced to Phase 2a clinical trials for the treatment of mild to moderate Alzheimer's disease.
Phase 2a Clinical Trial (NCT00257673)
This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of this compound.
| Trial Parameter | Description |
| Clinical Trial ID | NCT00257673 |
| Indication | Mild to moderate Alzheimer's Disease |
| Dosage Regimens | 30 mg twice daily, 90 mg twice daily, Placebo |
| Primary Endpoint | Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) |
| Key Outcomes | The trial did not meet its primary endpoint. However, in a subgroup of patients who were also receiving cholinesterase inhibitors, a trend towards cognitive improvement was observed with MEM 1003 treatment compared to placebo, although this was not statistically significant. |
| Safety and Tolerability | The press release stated that MEM 1003 was generally well-tolerated. |
Detailed quantitative results from this clinical trial, including specific p-values and effect sizes for the subgroup analysis, have not been published in peer-reviewed journals.
Experimental Protocols
Detailed, specific experimental protocols for this compound are proprietary. However, based on standard methodologies for dihydropyridine compounds, the following outlines the likely experimental workflows.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
In Vitro Functional Assay (Electrophysiology)
Patch-clamp electrophysiology is used to measure the functional inhibition of L-type calcium channels in neuronal cells.
Synthesis
Dihydropyridine compounds are typically synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde, a beta-ketoester, and a nitrogen donor (e.g., ammonia). The specific reactants and reaction conditions for the synthesis of this compound are not publicly disclosed.
Conclusion
This compound is a dihydropyridine-based L-type calcium channel antagonist that was investigated for the treatment of Alzheimer's disease. While preclinical rationale suggested potential neuroprotective effects by modulating neuronal calcium homeostasis, the compound failed to meet its primary endpoint in a Phase 2a clinical trial. The observation of a potential positive trend in a subgroup of patients on concomitant cholinesterase inhibitors may warrant further investigation into the role of L-type calcium channel modulation in specific patient populations or in combination therapies for neurodegenerative diseases. The lack of detailed published preclinical and clinical data limits a more in-depth analysis of its therapeutic potential.
(Rac)-MEM 1003 Versus Its Enantiomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEM 1003 has been identified as a promising centrally-acting L-type calcium channel modulator with potential therapeutic applications in neurological disorders. As with many chiral molecules, the pharmacological activity of MEM 1003 may reside primarily in one of its enantiomers, with the other being less active or contributing to off-target effects. This technical guide provides an overview of the known pharmacology of MEM 1003 and explores the critical importance of stereochemistry in its potential therapeutic action. Due to the limited publicly available data directly comparing the racemic mixture with its individual enantiomers, this document focuses on the established principles of stereoisomerism in drug development and outlines the necessary experimental framework for such a comparative analysis.
Introduction to MEM 1003 and Stereoisomerism
MEM 1003 is a novel compound that has demonstrated neuroprotective effects and the ability to modulate neuronal excitability, primarily through its action on L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are crucial for regulating intracellular calcium levels, which in turn govern a multitude of neuronal functions. Dysregulation of calcium homeostasis is implicated in the pathophysiology of various neurological conditions, including Alzheimer's disease.[1]
Like many pharmaceuticals, MEM 1003 is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-MEM 1003 and (-)-MEM 1003. The racemic mixture, denoted as (Rac)-MEM 1003, contains equal amounts of both enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Putative Mechanism of Action
The primary target of MEM 1003 is the L-type calcium channel. By blocking these channels, MEM 1003 is thought to prevent excessive calcium influx into neurons, a key factor in excitotoxicity and subsequent neuronal cell death observed in neurodegenerative diseases.[1] Additionally, modulation of L-type calcium channels can influence neuronal excitability, which may be beneficial in restoring normal neuronal function.[1]
Some evidence also suggests a potential role for the modulation of N-methyl-D-aspartate (NMDA) receptors in the therapeutic profile of compounds acting on similar pathways.[2][3][4] NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is also linked to neurological disorders.[2][3][4] A comprehensive understanding of MEM 1003's activity would necessitate investigating its effects on both L-type calcium channels and NMDA receptors.
Signaling Pathway Diagram
Caption: Putative signaling pathway of MEM 1003.
Quantitative Data: A Call for Comparative Studies
A thorough review of the available scientific literature did not yield specific quantitative data (e.g., binding affinities (Ki), IC50, or EC50 values) that directly compares this compound with its individual (+) and (-) enantiomers. To establish a clear understanding of the stereoselective pharmacology of MEM 1003, dedicated comparative studies are essential. The following tables are presented as templates for the types of data that need to be generated.
Table 1: Comparative Binding Affinities (Ki)
| Compound | Target | Ki (nM) | Radioligand | Tissue/Cell Line |
| This compound | L-Type Ca2+ Channel | - | e.g., [3H]nitrendipine | - |
| (+)-MEM 1003 | L-Type Ca2+ Channel | - | e.g., [3H]nitrendipine | - |
| (-)-MEM 1003 | L-Type Ca2+ Channel | - | e.g., [3H]nitrendipine | - |
| This compound | NMDA Receptor | - | e.g., [3H]MK-801 | - |
| (+)-MEM 1003 | NMDA Receptor | - | e.g., [3H]MK-801 | - |
| (-)-MEM 1003 | NMDA Receptor | - | e.g., [3H]MK-801 | - |
Table 2: Comparative Functional Potency (IC50/EC50)
| Compound | Assay | IC50/EC50 (nM) | Cell Line/System |
| This compound | Ca2+ Influx Assay | - | e.g., SH-SY5Y cells |
| (+)-MEM 1003 | Ca2+ Influx Assay | - | e.g., SH-SY5Y cells |
| (-)-MEM 1003 | Ca2+ Influx Assay | - | e.g., SH-SY5Y cells |
| This compound | Electrophysiology | - | e.g., Primary Neurons |
| (+)-MEM 1003 | Electrophysiology | - | e.g., Primary Neurons |
| (-)-MEM 1003 | Electrophysiology | - | e.g., Primary Neurons |
Essential Experimental Protocols
To generate the critical comparative data, the following experimental protocols are fundamental.
Chiral Separation of MEM 1003 Enantiomers
The first step is to resolve the racemic mixture into its individual enantiomers.
Methodology: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a standard method for enantioseparation.
-
Column: A chiral stationary phase (e.g., cellulose- or amylose-based) is selected.
-
Mobile Phase: A suitable solvent system (e.g., hexane/isopropanol) is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.
-
Fraction Collection: The separated enantiomeric peaks are collected.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using analytical chiral HPLC to ensure high purity.
Radioligand Binding Assays
These assays determine the binding affinity of the compounds to their molecular targets.
Methodology for L-Type Calcium Channel Binding:
-
Tissue/Cell Preparation: Membranes are prepared from a relevant source, such as rat brain cortex or a cell line expressing L-type calcium channels.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]nitrendipine) and varying concentrations of the test compounds (this compound, (+)-MEM 1003, or (-)-MEM 1003).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays
This assay measures the ability of the compounds to inhibit depolarization-induced calcium influx.
Methodology:
-
Cell Culture: A suitable cell line (e.g., SH-SY5Y) is cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.
-
Depolarization: Cells are depolarized with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The IC50 values for the inhibition of the calcium response are calculated.
Patch-clamp electrophysiology provides a direct measure of the effect of the compounds on ion channel currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on primary cultured neurons or a cell line expressing the target channels.
-
Recording: L-type calcium currents are elicited by voltage steps.
-
Compound Application: The test compounds are applied to the cells via a perfusion system.
-
Current Measurement: The inhibition of the calcium current by the compounds is measured.
-
Data Analysis: Dose-response curves are generated to determine the IC50 values.
Conclusion
While MEM 1003 shows promise as a modulator of L-type calcium channels for the treatment of neurological disorders, a critical gap in the current knowledge is the specific contribution of its individual enantiomers to its pharmacological profile. The development of a single enantiomer drug can offer significant advantages, including a better therapeutic index and reduced potential for adverse effects. To this end, the chiral separation of MEM 1003 and a subsequent head-to-head comparison of the racemate and its enantiomers using the experimental protocols outlined in this guide are imperative. The resulting data will be crucial for guiding future drug development efforts and for fully understanding the therapeutic potential of MEM 1003.
References
- 1. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of metoprolol enantiomers in Chinese subjects of major CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Targets of (Rac)-MEM 1003
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-MEM 1003 is a novel, potent dihydropyridine-based modulator of L-type voltage-gated calcium channels (L-VGCCs).[1] Developed for neurological applications, particularly Alzheimer's disease, it exhibits a distinct pharmacological profile with selective activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its interaction with L-VGCCs, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Quantitative data are presented in structured tables for clarity, and key cellular and experimental processes are visualized using detailed diagrams.
Primary Cellular Target: L-Type Voltage-Gated Calcium Channels
The principal cellular target of this compound is the L-type voltage-gated calcium channel.[1] These channels are critical mediators of calcium influx in response to membrane depolarization and play a pivotal role in a multitude of physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity. In the context of neurodegenerative diseases like Alzheimer's, dysregulation of calcium homeostasis is a key pathological feature, making L-VGCCs a promising therapeutic target.[1]
This compound acts as an antagonist at the dihydropyridine (B1217469) binding site on the α1 subunit of the L-VGCC. This interaction inhibits the influx of calcium into neurons, thereby modulating neuronal excitability and providing a neuroprotective effect against excessive calcium entry, which can lead to cellular dysfunction and death.[1]
Subtype Selectivity
While this compound is classified as an L-type calcium channel blocker, comprehensive public data on its selectivity for the different L-type channel isoforms (Ca_v1.1, Ca_v1.2, Ca_v1.3, Ca_v1.4) and its profile against other voltage-gated calcium channels (e.g., N-type, T-type) is limited. However, its development for CNS applications suggests a potential for greater affinity for the neurally expressed L-type isoforms.
Off-Target Profile
Information regarding a comprehensive off-target screening of this compound is not widely available in the public domain. Such studies are crucial in drug development to identify potential secondary pharmacological effects and to ensure a favorable safety profile.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its primary target.
| Parameter | Value | Species | Tissue/Cell Line | Assay Type | Reference |
| Binding Affinity (K_d) | ~5 nM | Rat | Brain | Radioligand Binding Assay ([³H]-(+)-PN200-110) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets of this compound.
Radioligand Binding Assay for L-Type Calcium Channels
This protocol is adapted from standard methods for dihydropyridine binding in brain tissue.
Objective: To determine the binding affinity of this compound for the L-type calcium channel in rat brain membranes using a competitive binding assay with the radiolabeled dihydropyridine, [³H]-(+)-PN200-110.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-(+)-PN200-110 (specific activity ~85 Ci/mmol)
-
This compound
-
Nimodipine (for determination of non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding).
-
Nimodipine (10 µM final concentration) for non-specific binding determination.
-
[³H]-(+)-PN200-110 (50 pM final concentration).
-
Rat brain membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours in the dark.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.
-
Electrophysiological Recording of Slow Afterhyperpolarization (sAHP)
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on the slow afterhyperpolarization (sAHP) in hippocampal CA1 pyramidal neurons.
Objective: To assess the functional consequence of L-type calcium channel modulation by this compound on neuronal excitability by measuring changes in the sAHP.
Materials:
-
Male Fischer 344 rats
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Intracellular solution (K-gluconate based)
-
Vibratome
-
Patch-clamp rig (amplifier, micromanipulator, microscope with DIC optics)
-
Glass micropipettes (3-5 MΩ)
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 400 µm thick coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with intracellular solution.
-
Switch to current-clamp mode and hold the neuron at a membrane potential of -60 mV.
-
Elicit a train of action potentials by injecting a depolarizing current step (e.g., 150 ms, 200-400 pA).
-
Record the subsequent afterhyperpolarization.
-
-
Drug Application:
-
Record baseline sAHP.
-
Bath-apply this compound at the desired concentration.
-
After a stable drug effect is achieved, record the sAHP again.
-
-
Data Analysis:
-
Measure the peak amplitude of the sAHP from the resting membrane potential.
-
Compare the sAHP amplitude before and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Signaling Pathways
Blockade of L-type calcium channels by this compound is expected to modulate several downstream signaling pathways that are dependent on calcium influx. A key pathway involves the regulation of gene expression through the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the cAMP response element-binding protein (CREB).
Upon neuronal depolarization, calcium influx through L-VGCCs activates CaMKII. Activated CaMKII can then translocate to the nucleus and phosphorylate CREB, a transcription factor that regulates the expression of genes involved in synaptic plasticity, learning, and memory. By reducing calcium influx, this compound can attenuate the activation of this pathway, which may be beneficial in pathological conditions associated with excessive neuronal activity and excitotoxicity.
Conclusion
This compound is a potent L-type voltage-gated calcium channel antagonist with a primary cellular target in the central nervous system. Its ability to modulate calcium influx and, consequently, neuronal excitability and downstream signaling pathways, underscores its therapeutic potential for neurological disorders such as Alzheimer's disease. Further research to delineate its subtype selectivity and off-target profile will be crucial for its continued development and clinical application. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds.
References
Pharmacological Profile of (Rac)-MEM 1003: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine (B1217469) derivative that acts as a potent L-type voltage-gated calcium channel (L-VGCC) antagonist. Developed by Memory Pharmaceuticals, MEM 1003 was primarily investigated for its therapeutic potential in Alzheimer's disease. Preclinical studies suggested that MEM 1003 possesses neuroprotective properties and the ability to enhance cognitive function, particularly in age-related memory decline. This was attributed to its selective action on central nervous system (CNS) L-type calcium channels with a favorable cardiovascular safety profile compared to other drugs in its class. Despite promising preclinical data, MEM 1003 did not meet its primary endpoint in a Phase 2a clinical trial for Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, drawing from available preclinical data on MEM 1003.
Introduction
Perturbations in calcium homeostasis are increasingly implicated in the pathophysiology of neurodegenerative disorders, including Alzheimer's disease.[1] L-type voltage-gated calcium channels, particularly Cav1.2 and Cav1.3 subtypes prevalent in the brain, play a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression.[2][3] Over-activation of these channels can lead to calcium overload, excitotoxicity, and subsequent neuronal dysfunction and death.[1] this compound, as a potent L-type calcium channel antagonist, was developed to mitigate these detrimental effects.[4][5] This document synthesizes the available pharmacological data for this compound, focusing on its mechanism of action, binding affinity, in vitro and in vivo efficacy, and safety profile.
Mechanism of Action
This compound is a potent antagonist of L-type voltage-gated calcium channels.[4][5] By binding to the dihydropyridine receptor on the α1 subunit of the L-VGCC, it inhibits the influx of calcium into neurons.[5] This modulation of calcium entry is believed to exert neuroprotective effects by preventing calcium overload-induced cellular damage. Furthermore, by reducing the slow afterhyperpolarization (sAHP), a calcium-dependent potassium current that follows a burst of action potentials, MEM 1003 was shown to increase neuronal excitability, a mechanism thought to underlie its cognitive-enhancing effects.[5][6]
Signaling Pathway
Caption: this compound's mechanism of action in neuronal signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for MEM 1003.
Table 1: Receptor Binding Affinity
| Target | Radioligand | Tissue | Species | Ki (nM) | Reference |
| Dihydropyridine Binding Site | [3H]-(+)-PN200-110 | Brain Membranes | Rat | ~5 | [5] |
Table 2: In Vitro Efficacy
| Assay | Cell Type | Effect | IC50 / EC50 | Reference |
| Slow Afterhyperpolarization (sAHP) | Rat Hippocampal Neurons | Reduction of sAHP | Data not available | [5] |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Dosage | Result | Reference |
| Morris Water Maze (Aged) | Rat | Improved Spatial Memory | Data not available | [5] |
Table 4: Cardiovascular Safety
| Parameter | Species | Dosage | Effect | Reference |
| Blood Pressure | Rat | Data not available | Minimal effect at CNS-efficacious doses | [5] |
| Heart Rate | Rat | Data not available | Minimal effect at CNS-efficacious doses | [5] |
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. Note that specific parameters for this compound are based on general methodologies due to the limited availability of published details.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.
Methodology:
-
Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Binding Reaction: Brain membrane preparations are incubated with a fixed concentration of the radioligand ([3H]-(+)-PN200-110) and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
Objective: To assess the protective effects of this compound against amyloid-beta (Aβ)-induced neuronal cell death.
Methodology:
-
Cell Culture: Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.[7]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Induction of Toxicity: A toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) is added to the cell cultures.[8]
-
Incubation: The cells are incubated with the Aβ peptide and the test compound for 24-48 hours.
-
Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[9]
-
Data Analysis: The EC50 value, representing the concentration of this compound that provides 50% protection against Aβ-induced cell death, is determined.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in hippocampal neurons.
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from the brains of rats.[10]
-
Recording: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.[11]
-
Eliciting sAHP: A train of action potentials is elicited by a depolarizing current injection.[5]
-
Measurement: The subsequent sAHP is recorded in current-clamp mode.[12]
-
Drug Application: this compound is applied to the slice via the perfusion system.
-
Data Analysis: The amplitude and duration of the sAHP before and after drug application are compared.
Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory in aged rats.
Methodology:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[13]
-
Acquisition Phase: Aged rats are trained over several days to find the hidden platform from different starting locations, using distal cues in the room.[4][13]
-
Treatment: Rats are administered this compound or vehicle daily.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[13]
-
Data Analysis: Escape latency during training and time in the target quadrant during the probe trial are compared between the treatment and vehicle groups.
Clinical Development and Outcomes
MEM 1003 advanced to a Phase 2a clinical trial for mild to moderate Alzheimer's disease.[14][15] The trial was a multi-center, randomized, double-blind, placebo-controlled study.[14] However, the trial failed to meet its primary endpoint, which was a significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score after 12 weeks of treatment.[14][16] The company reported that the negative result was influenced by a large placebo response.[14]
Conclusion
This compound is a potent L-type calcium channel antagonist with a clear mechanism of action directed at mitigating neuronal calcium dyshomeostasis. Preclinical studies demonstrated its potential for neuroprotection and cognitive enhancement, supporting its initial development for Alzheimer's disease. However, the lack of clinical efficacy in a Phase 2a trial halted its progression. The data presented in this guide, although limited by the availability of detailed published results, provides a valuable summary of the pharmacological profile of this compound for the scientific community. Further investigation into the nuances of L-type calcium channel modulation in neurodegeneration may yet yield therapeutic advances.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Cardiovascular Safety Assessment in Early-Phase Clinical Studies: A Meta-Analytical Comparison of Exposure-Response Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geriatri.dergisi.org [geriatri.dergisi.org]
- 6. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 8. innoprot.com [innoprot.com]
- 9. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patch Clamp Protocol [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 16. fiercebiotech.com [fiercebiotech.com]
(Rac)-MEM 1003 for Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) derivative that acts as an L-type voltage-gated calcium channel (L-VGCC) antagonist.[1][2] This compound has garnered significant interest in the field of neuroscience, primarily for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][2] Its mechanism of action centers on the modulation of intracellular calcium (Ca2+) homeostasis, a critical factor in neuronal health and function. Dysregulation of Ca2+ signaling is implicated in the pathophysiology of numerous neurological conditions, making L-type calcium channel modulators like this compound a compelling area of investigation. This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation.
Core Concepts
This compound is the racemate of MEM 1003, a potent L-type Ca2+ channel antagonist and a dihydropyridine compound with potential for Alzheimer's disease research.[1][2]
The designation "(Rac)" signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.[1][2] While the differential activity of the individual enantiomers of MEM 1003 has not been extensively reported in publicly available literature, it is a crucial aspect to consider in drug development, as enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
The primary molecular target of this compound is the L-type voltage-gated calcium channel. These channels are crucial for regulating Ca2+ influx into neurons, which in turn governs a multitude of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. In pathological conditions such as Alzheimer's disease, excessive Ca2+ entry through L-type channels is thought to contribute to neuronal damage and cognitive decline. By blocking these channels, this compound is hypothesized to exert neuroprotective effects.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vivo Efficacy | Cognitive improvement | Delay and trace eyeblink conditioning in older rabbits | [3] |
| Clinical Trial Dosage | 30 mg and 90 mg (twice daily) | Phase 2a trial in mild to moderate Alzheimer's disease | [3] |
| Solubility (DMSO) | 125 mg/mL | In vitro and in vivo formulation | [4] |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the protective effects of this compound against excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Toxin-induced Injury: After a specified number of days in vitro (DIV), neurons are pre-incubated with varying concentrations of this compound for a designated period. Subsequently, an excitotoxic insult, such as glutamate (B1630785) or NMDA, is introduced to induce neuronal cell death.
-
Viability Assessment: Cell viability is quantified using standard assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of treated neurons to that of untreated, toxin-exposed controls.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents in neurons.
Methodology:
-
Cell Preparation: Neurons (e.g., cultured hippocampal neurons or acutely dissociated neurons) are prepared for patch-clamp recording.
-
Recording Configuration: Whole-cell voltage-clamp recordings are established.
-
Isolation of L-type Currents: To isolate L-type Ca2+ currents, other voltage-gated channels are blocked using specific inhibitors (e.g., tetrodotoxin (B1210768) for sodium channels, and specific blockers for N-, P/Q-, and T-type calcium channels). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Drug Application: A baseline L-type current is recorded in response to a voltage step protocol. This compound is then perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The reduction in the L-type current amplitude in the presence of this compound is measured to determine its inhibitory potency (e.g., IC50).
In Vivo Cognitive Enhancement Study (Rodent Model)
Objective: To evaluate the efficacy of this compound in improving cognitive function in a rodent model of age-related cognitive decline or Alzheimer's disease.
Methodology:
-
Animal Model: Aged rodents or a transgenic mouse model of Alzheimer's disease are used.
-
Drug Administration: this compound is administered chronically via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is included.
-
Behavioral Testing: A battery of cognitive tests is performed, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.
-
Biochemical and Histological Analysis: Following behavioral testing, brain tissue can be collected for analysis of biomarkers related to Alzheimer's disease pathology (e.g., amyloid-beta plaques, tau phosphorylation) or markers of neuronal health.
-
Data Analysis: Cognitive performance in the this compound-treated group is compared to the vehicle-treated group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro neuroprotection experimental workflow.
References
- 1. A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
In Vitro Profile of (Rac)-MEM 1003 and Memantine: A Technical Guide for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profiles of two distinct neuroprotective compounds: (Rac)-MEM 1003, a potent L-type calcium channel antagonist, and memantine (B1676192), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. This document addresses the initial ambiguity surrounding the relationship between these two molecules by presenting their individual mechanisms of action, supported by quantitative data from various in vitro studies, detailed experimental protocols, and signaling pathway diagrams.
This compound: An L-type Calcium Channel Modulator
This compound is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent L-type Ca2+ channel antagonist. Its investigation is primarily centered on its potential therapeutic applications in Alzheimer's disease.
Quantitative Data
The following table summarizes the available quantitative data for MEM 1003 from in vitro studies.
| Parameter | Value | Species/Cell Type | Experimental Context |
| Binding Affinity | ~5 nM | Brain | Dihydropyridine binding site |
Experimental Protocols
1.2.1. Whole-Cell Patch-Clamp Recordings for L-type Calcium Currents
This protocol is fundamental for characterizing the inhibitory effect of compounds like MEM 1003 on L-type voltage-gated calcium channels.
-
Cell Culture: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the CACNA1C gene) or primary neurons.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba2+) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Perfuse the cells with varying concentrations of this compound and record the resulting inhibition of the peak current.
-
Construct a dose-response curve to determine the IC50 value.
-
1.2.2. Measurement of Intracellular Calcium Concentration using Fura-2 AM
This method assesses the functional consequence of L-type calcium channel blockade by measuring changes in intracellular calcium levels.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium) to remove extracellular dye.
-
-
Fluorescence Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open L-type calcium channels and record the change in the 340/380 ratio, which reflects the influx of calcium.
-
Pre-incubate cells with this compound and repeat the stimulation to quantify the inhibition of the calcium influx.
-
Signaling Pathway
Memantine: An NMDA Receptor Antagonist
Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease. Its primary neuroprotective mechanism involves the blockade of excessive glutamatergic stimulation, which leads to excitotoxicity.
Quantitative Data
The following tables summarize the quantitative data for memantine from various in vitro neuroprotection and cytotoxicity assays.
Table 2.1: Neuroprotective Effects of Memantine in vitro
| In Vitro Model | Neurotoxic Insult | Memantine Concentration | Observed Effect | Reference |
| Cultured Chick Embryo Cerebral Hemispheres | Hypoxia (1 mmol/l NaCN) | 1 µmol/l | Lowest effective concentration for neuroprotection | [1] |
| Primary Midbrain Neuron-Glia Cultures | Lipopolysaccharide (LPS, 5 ng/ml) | 0.1-10 µM | Dose-dependent reduction in LPS-induced loss of dopamine (B1211576) uptake | [2] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | 40% reduction in LDH release after 3 hours of re-oxygenation | [3] |
| Cultured Rat Cortical Neurons | NMDA (100 µmol/L) | 0.1 µmol/L (in combination with galantamine) | Synergistic neuroprotection | [4][5] |
| PC12 Cells | 6-hydroxydopamine (6-OHDA, 100 µM) | 10 µM | Attenuation of 6-OHDA-mediated elevation in LDH, glutamate, TNF-α, and IL-6 | [6] |
| Cultured Rat Hippocampal Neurons | Aβ1–42 (2 µM) | 50 µM | Increased number of viable cells | [4] |
Table 2.2: Effects of Memantine on Intracellular Calcium
| Cell Type | Experimental Condition | Memantine Concentration | Effect on Intracellular Ca²⁺ |
| HEK 293 Cells | Basal | Not specified | Decreased basal level |
| HEK 293 Cells | Agonist-induced | Not specified | Increased intracellular Ca²⁺ release and store-operated Ca²⁺ entry |
| Cultured Hippocampal Neurons | Aβ1–42 exposure | 20 µM | Decreased calcium loading in the endoplasmic reticulum and decreased amplitude of depolarization-induced calcium transient |
Experimental Protocols
2.2.1. NMDA-Induced Excitotoxicity Assay
This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity mediated by NMDA receptors.
-
Cell Culture: Primary cortical or hippocampal neurons are typically used. Cultures are matured for at least 14 days in vitro to ensure the expression of functional NMDA receptors.
-
Excitotoxicity Induction:
-
Replace the culture medium with a HEPES-buffered salt solution containing glycine (B1666218) (a co-agonist for NMDA receptors) but with a low concentration of magnesium to relieve the voltage-dependent block of the NMDA receptor.
-
Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 30 minutes to 3 hours).
-
For the treatment group, co-administer memantine at various concentrations with the NMDA.
-
-
Neurotoxicity Assessment (24 hours post-insult):
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity correlates with cell death.
-
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
-
Calcein AM / Propidium Iodide (PI) Staining: Use fluorescence microscopy to visualize live cells (stained green with Calcein AM) and dead cells (stained red with PI). Calcein AM is a cell-permeable dye that becomes fluorescent upon cleavage by esterases in viable cells, while PI can only enter cells with compromised membranes.
-
2.2.2. Protocol for Calcein AM and Propidium Iodide Staining
-
Prepare Staining Solution: Make a working solution containing both Calcein AM (e.g., 2 µM) and Propidium Iodide (e.g., 4 µM) in a physiological buffer like PBS.
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells with PBS.
-
Add the Calcein AM/PI staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence.
-
Quantify the number of live and dead cells in multiple fields of view for each experimental condition.
-
Signaling Pathway
Potential Link to the Rac GTPase Signaling Pathway
The initial query included a reference to "Rac," which may pertain to the Rac family of small GTPases, key regulators of the actin cytoskeleton and cell signaling. While no direct studies on the effects of this compound or memantine on the Rac GTPase pathway were identified, there are established indirect connections.
-
NMDA Receptor and Rac1: Activation of NMDA receptors can lead to an influx of calcium, which in turn can activate calcium/calmodulin-dependent protein kinase (CaMK). CaMK can then activate guanine (B1146940) nucleotide exchange factors (GEFs) for Rac1, leading to its activation and subsequent downstream effects on synaptic plasticity and cytoskeletal organization. By blocking excessive NMDA receptor activation, memantine could indirectly modulate this pathway.
-
L-type Calcium Channels and Rho/Rac Signaling: There is evidence suggesting a crosstalk between L-type calcium channels and the Rho/Rac family of GTPases, particularly in vascular smooth muscle cells. Calcium influx through these channels can influence the activity of RhoA and Rac1, which are involved in cell contraction, migration, and proliferation.
Postulated Indirect Signaling Connections
Summary and Conclusion
This technical guide has delineated the in vitro profiles of this compound and memantine. This compound is a potent L-type calcium channel blocker with potential applications in neurodegenerative diseases, although in vitro data remains limited. In contrast, memantine is a well-studied NMDA receptor antagonist with a substantial body of in vitro evidence supporting its neuroprotective effects against excitotoxicity.
The provided experimental protocols offer a foundation for further in vitro investigation of these and similar compounds. The signaling pathway diagrams illustrate their primary mechanisms of action and a postulated indirect link to the Rac GTPase pathway, which warrants further investigation to fully elucidate the cellular effects of these neuroprotective agents. This guide serves as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. NMDA receptor activation induces translocation and activation of Rac in mouse hippocampal area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine and memantine produce different degrees of neuroprotection in rat hippocampal slices subjected to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-MEM 1003 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound that functions as a potent L-type calcium channel antagonist.[1] Due to its neuroprotective properties and selective effects on the central nervous system, this compound is a compound of significant interest for research in neurodegenerative diseases, particularly Alzheimer's disease.[2] Dysregulation of calcium homeostasis is a key pathological feature in Alzheimer's disease, and L-type calcium channel blockers are being investigated as a therapeutic strategy.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended cell models, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its effects by blocking L-type voltage-gated calcium channels (L-VGCCs), thereby inhibiting the influx of calcium ions (Ca2+) into cells.[1] In the context of neurodegenerative diseases, excessive Ca2+ influx can trigger a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, and apoptosis, ultimately leading to neuronal cell death.[2] By modulating Ca2+ entry, this compound is hypothesized to restore calcium homeostasis and protect neurons from such damage.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Cell Viability Data
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| Control (Vehicle) | 0 | 24 | 100 | X.X |
| This compound | 1 | 24 | X.X | X.X |
| This compound | 10 | 24 | X.X | X.X |
| This compound | 25 | 24 | X.X | X.X |
| Positive Control | X | 24 | X.X | X.X |
Table 2: Intracellular Calcium Measurement
| Treatment Group | Concentration (µM) | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) after stimulation | % Inhibition of Ca2+ influx |
| Control (Vehicle) | 0 | X.X | X.X | 0 |
| This compound | 1 | X.X | X.X | X.X |
| This compound | 10 | X.X | X.X | X.X |
| This compound | 25 | X.X | X.X | X.X |
Experimental Protocols
The following protocols are provided as a starting point for investigating the effects of this compound in cell culture. Optimization of concentrations and incubation times for specific cell lines and experimental conditions is highly recommended.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 418.5 g/mol , dissolve 4.185 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A vendor suggests storing at -80°C for up to 6 months and at -20°C for up to 1 month.[3]
Cell Culture and Treatment
Recommended Cell Lines for Alzheimer's Disease Models:
-
SH-SY5Y: A human neuroblastoma cell line commonly used to model neuronal function and neurotoxicity.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[4][5][6]
-
Primary Neuronal Cultures: Provide a more physiologically relevant model but require more specialized techniques for isolation and culture.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in multi-well plates at a density that allows for optimal growth and treatment response.
-
Allow cells to adhere and grow for 24-48 hours before treatment.
Treatment Protocol:
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium.
-
The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
Neuroprotection Assay against Aβ-induced Toxicity
This assay evaluates the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for Aβ-induced neuroprotection assay.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or differentiated PC12 cells) in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.
-
Prepare aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) according to established protocols.
-
Add the aggregated Aβ peptides to the wells at a final concentration known to induce significant cell death (e.g., 10-25 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with vehicle (DMSO) only.
-
Aβ Control: Cells treated with Aβ peptides and vehicle.
-
Compound Control: Cells treated with the highest concentration of this compound only.
-
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using a standard method such as the MTT or LDH assay.
Cell Viability Assays
a) MTT Assay (Measures metabolic activity)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
b) LDH Assay (Measures membrane integrity)
Materials:
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Typically, this involves transferring a portion of the cell culture supernatant to a new plate.
-
Add the reaction mixture to the supernatant and incubate for the recommended time.
-
Measure the absorbance at the specified wavelength.
-
Calculate cytotoxicity as the percentage of LDH released compared to a positive control (lysed cells).
Measurement of Intracellular Calcium Concentration
This protocol uses a fluorescent Ca2+ indicator to measure changes in intracellular calcium levels.
Materials:
-
Fluo-4 AM or Fura-2 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A reagent to induce calcium influx (e.g., high potassium solution, ionomycin)
Protocol:
-
Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle control and incubate for a short period (e.g., 10-15 minutes).
-
Measure the baseline fluorescence.
-
Add a stimulus to induce Ca2+ influx (e.g., a high potassium solution to depolarize the membrane and open L-VGCCs).
-
Immediately begin recording the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
The change in fluorescence intensity corresponds to the change in intracellular Ca2+ concentration. Calculate the percentage inhibition of the Ca2+ influx by this compound compared to the vehicle control.
Conclusion
These application notes provide a framework for initiating in vitro studies with this compound. Due to the limited publicly available data on specific effective concentrations and optimal treatment times for this compound, it is imperative that researchers perform dose-response and time-course experiments to determine the ideal conditions for their specific cell model and experimental goals. The provided protocols are based on standard methodologies for similar compounds and should serve as a robust starting point for investigation into the neuroprotective potential of this compound.
References
- 1. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a Novel Cellular Model for Alzheimer’s Disease in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-MEM 1003 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent L-type voltage-gated calcium channel (L-VGCC) antagonist.[1] As a dihydropyridine (B1217469) compound, it exhibits high affinity for L-type calcium channel binding sites, particularly within the central nervous system.[2] Perturbations in calcium homeostasis are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Increased intracellular calcium levels can lead to cellular dysregulation and neuronal death.[3] By modulating calcium influx through L-type channels, this compound presents a therapeutic potential for conditions associated with abnormal neuronal calcium signaling. Preclinical studies have suggested that MEM 1003 is neuroprotective and may improve cognitive deficits associated with aging.[2]
These application notes provide a comprehensive overview of the available data on this compound and a detailed protocol for its in vivo administration in mouse models, based on available preclinical data in other rodent models.
Data Presentation
In Vivo Dosing of MEM 1003 in Rodent Models
While specific data for this compound in mouse models is limited, studies on the active enantiomer, MEM 1003, in other rodent models provide a strong basis for dose-finding experiments. The following table summarizes a key preclinical study in aged rats, which can be used to inform initial dosing in mice.
| Species | Model | Compound | Doses Administered | Route of Administration | Dosing Regimen | Key Findings | Reference |
| Rat | Aged Impaired Fischer 344 | MEM 1003 | 1.0 mg/kg, 10.0 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to behavioral testing | Improved spatial memory and attentional performance | [2] |
Formulation for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound. The following table provides suggested protocols for preparing this compound for different routes of administration based on information from chemical suppliers.
| Route of Administration | Formulation Protocol | Final Concentration | Notes |
| Oral / Intraperitoneal | 1. Prepare a 20.8 mg/mL stock solution in DMSO. 2. To 900 µL of 20% SBE-β-CD in saline, add 100 µL of the DMSO stock solution. 3. Mix thoroughly to create a suspended solution. | 2.08 mg/mL | Suspended solution is suitable for oral gavage and intraperitoneal injection. |
| Intravenous | 1. Prepare a 20.8 mg/mL stock solution in DMSO. 2. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix. 3. Add 50 µL of Tween-80 and mix. 4. Add 450 µL of saline to reach a final volume of 1 mL. | ≥ 2.08 mg/mL | This protocol yields a clear solution. |
| Oral (Oil-based) | 1. Prepare a 20.8 mg/mL stock solution in DMSO. 2. To 900 µL of corn oil, add 100 µL of the DMSO stock solution. 3. Mix thoroughly. | ≥ 2.08 mg/mL | Use with caution for dosing periods longer than two weeks. |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is a guideline based on preclinical data from rats and general practices for administering therapeutic compounds to mice. It is highly recommended that researchers perform initial dose-response and tolerability studies in their specific mouse model.
1. Objective: To assess the neuroprotective and/or cognitive-enhancing effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5xFAD).
2. Materials:
- This compound
- Vehicle components (e.g., DMSO, SBE-β-CD, saline)
- Alzheimer's disease transgenic mice and wild-type littermate controls
- Standard animal handling and injection equipment
- Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
- Equipment for tissue collection and analysis (e.g., histology, Western blot)
3. Dosing and Administration:
- Dose Selection: Based on the rat study, initial doses of 1.0 mg/kg and 10.0 mg/kg are recommended for a dose-finding study. A vehicle control group is essential.
- Formulation: Prepare this compound as a suspension for intraperitoneal injection as described in the formulation table. Ensure the final injection volume is appropriate for the mouse weight (typically 5-10 mL/kg).
- Administration: Administer the prepared this compound or vehicle via intraperitoneal (i.p.) injection. For acute studies, a single dose can be given 30-60 minutes before behavioral testing. For chronic studies, daily or other regular dosing schedules should be established based on the study design.
4. Experimental Timeline (Example for a Chronic Study):
- Week 1-4: Acclimatization of animals.
- Week 5-8 (Treatment Period): Daily i.p. injections of this compound or vehicle.
- Week 8-9 (Behavioral Testing): Conduct a battery of cognitive tests to assess learning and memory.
- Week 10: Euthanasia and tissue collection for downstream analysis (e.g., amyloid plaque load, neuronal counts, biomarker levels).
5. Outcome Measures:
- Behavioral:
- Spatial learning and memory (e.g., Morris water maze).
- Working memory (e.g., Y-maze).
- Fear conditioning.
- Histopathological:
- Quantification of amyloid-beta plaques and neurofibrillary tangles.
- Assessment of neuronal loss and synaptic density.
- Analysis of neuroinflammation (microgliosis, astrogliosis).
- Biochemical:
- Measurement of amyloid-beta levels (ELISA).
- Western blot analysis of key signaling proteins.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Mouse Studies
Caption: Experimental workflow for a chronic in vivo study.
References
- 1. L-type calcium channel antagonism - Translation from in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.corporate-ir.net [media.corporate-ir.net]
- 3. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for (Rac)-MEM 1003 in Neuroprotection Assays
Topic: Recommended (Rac)-MEM 1003 Concentration for Neuroprotection Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a modulator of L-type voltage-gated calcium channels (LTCCs) that has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] Perturbations in calcium homeostasis are implicated in neuronal damage and cell death.[1] By inhibiting L-type Ca2+ channels, this compound is hypothesized to control intracellular calcium levels, thereby mitigating progressive neuronal injury and cognitive decline.[1] These application notes provide a comprehensive overview of the recommended use of this compound in neuroprotection assays, including suggested concentration ranges, experimental protocols, and relevant signaling pathways.
Mechanism of Action and Signaling Pathways
L-type calcium channels are crucial for various neuronal functions, including synaptic plasticity and gene expression.[3][4] However, their over-activation can lead to excessive calcium influx, triggering excitotoxicity and apoptosis, which are common mechanisms in neurodegenerative disorders.[5][6] this compound, as an LTCC inhibitor, is designed to counteract these detrimental effects.
The neuroprotective mechanism of this compound is believed to involve the modulation of downstream signaling cascades that are sensitive to intracellular calcium levels. Activation of LTCCs can lead to the activation of transcription factors like CREB (cAMP response element-binding protein) and MEF-2 (myocyte enhancer factor 2), which in turn regulate the expression of genes involved in neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2.[3] By modulating Ca2+ influx, this compound may help maintain cellular homeostasis and promote neuronal survival.
Caption: Signaling pathway of this compound in neuroprotection.
Recommended Concentrations for Neuroprotection Assays
The optimal concentration of this compound for a neuroprotection assay will depend on the specific cell type, the nature of the neurotoxic insult, and the assay duration. Based on available data for other L-type calcium channel modulators and related compounds in neuroprotection studies, a starting concentration range is recommended. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
| Compound | Target | Context of Use | Recommended Concentration/Dose | Reference |
| This compound | L-type Ca2+ Channel | Alzheimer's Disease (Clinical Trial) | Up to 120 mg twice daily (in vivo) | [2] |
| Isradipine | L-type Ca2+ Channel | In vitro neuronal activity studies | 3 µM | [7] |
| Bay K8644 (Agonist) | L-type Ca2+ Channel | In vitro neuronal activity studies | 3 µM | [7] |
| Amlodipine | L-type Ca2+ Channel | Seizure-induced neuronal death (in vivo) | 10 mg/kg, orally | [5] |
| Mefenamic Acid | Multiple targets | Glutamate-evoked excitotoxicity (in vitro) | 100 µM | [8] |
For in vitro neuroprotection assays with this compound, a starting concentration range of 100 nM to 10 µM is suggested.
Experimental Protocols
In Vitro Neuroprotection Assay Against Aβ-induced Toxicity
This protocol describes a general method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Aβ peptide (e.g., Aβ25-35 or Aβ1-42)
-
MTT or LDH assay kit for cell viability/toxicity assessment
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (96-well)
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a density of 2.5 x 10^4 cells/cm^2.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest MEM 1003 dose).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a solution of aggregated Aβ peptide in the culture medium. A typical concentration for Aβ25-35 is 20 µM.[9]
-
Add the Aβ solution to the wells already containing this compound, except for the control wells (which receive only medium).
-
-
Incubation:
-
Incubate the plate for 24-72 hours. The incubation time should be optimized based on the cell type and the toxicity of the Aβ preparation.
-
-
Assessment of Neuroprotection (Cell Viability/Toxicity):
-
MTT Assay (Cell Viability):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance to quantify LDH release.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to the control and Aβ-treated groups.
-
Plot the results as a dose-response curve to determine the EC50 of this compound for neuroprotection.
-
Caption: Experimental workflow for an in vitro neuroprotection assay.
Conclusion
This compound presents a promising therapeutic strategy for neuroprotection by modulating L-type calcium channels. For successful application in research, it is imperative to empirically determine the optimal concentration for each specific neuroprotection assay. The provided protocols and concentration ranges serve as a valuable starting point for researchers and drug development professionals. Further investigation into the downstream signaling effects of this compound will provide a more comprehensive understanding of its neuroprotective mechanisms.
References
- 1. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 2. biospace.com [biospace.com]
- 3. Contribution of Downregulation of L-type Calcium Currents to Delayed Neuronal Death in Rat Hippocampus after Global Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure [mdpi.com]
- 6. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raised Activity of L-Type Calcium Channels Renders Neurons Prone to Form Paroxysmal Depolarization Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-MEM 1003 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist.[1] It is under investigation as a potential therapeutic for Alzheimer's disease due to its selective activity in the central nervous system and its neuroprotective properties.[2] As an L-type calcium channel blocker, this compound offers a valuable tool for studying the role of these channels in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its effects on L-type calcium channels in neuronal and other excitable cells.
Mechanism of Action
This compound, like other dihydropyridines, modulates the function of L-type voltage-gated calcium channels (CaV1.x). These channels are crucial for calcium influx into cells upon membrane depolarization, which in turn triggers a multitude of cellular processes including neurotransmitter release, muscle contraction, and gene expression. In the context of Alzheimer's disease, excessive calcium entry through L-type channels is thought to contribute to neuronal dysfunction and cell death.[2] By blocking these channels, this compound can help to restore calcium homeostasis and exert its neuroprotective effects.
Quantitative Data Summary
While extensive electrophysiological data for this compound is not widely available in the public domain, the following table summarizes the key known quantitative value. Researchers are encouraged to determine specific values such as IC50 under their own experimental conditions.
| Parameter | Value | Source |
| Binding Affinity (to brain dihydropyridine binding sites) | ~5 nM | [2] |
Experimental Protocols
The following protocols are based on established methods for studying dihydropyridine L-type calcium channel blockers using whole-cell patch clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol is designed to isolate and record L-type calcium currents and to assess the inhibitory effects of this compound.
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells stably expressing the desired L-type calcium channel subtype) on glass coverslips.
-
Use cells for recording 2-7 days after plating or transfection.
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | Choline-Cl | 135 |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Tetrodotoxin (TTX) | 0.001 | |
| Tetraethylammonium (TEA)-Cl | 20 | |
| 4-Aminopyridine (4-AP) | 5 | |
| pH adjusted to 7.4 with CsOH, Osmolarity ~310 mOsm | ||
| Internal Solution | CsCl | 135 |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm |
Note on Solutions: To isolate calcium currents, it is crucial to block sodium and potassium channels. TTX is used to block voltage-gated sodium channels, while TEA and 4-AP, along with internal cesium, are used to block potassium channels.
Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell in voltage-clamp mode at a holding potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Due to its high potency, starting with low nanomolar concentrations is recommended.
-
Record the currents in the presence of the compound and after washout.
Protocol 2: Determining the IC50 of this compound
This protocol outlines the procedure for generating a concentration-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Follow the procedure for whole-cell voltage-clamp recording as described in Protocol 1.
-
Establish a stable baseline recording of the peak L-type calcium current at a specific depolarizing step (e.g., 0 mV).
-
Apply increasing concentrations of this compound to the bath, allowing the current to reach a steady-state at each concentration before proceeding to the next. A typical concentration range could be from 1 nM to 1 µM.
-
Record the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on L-type Calcium Current Amplitude
| This compound Concentration | Peak Inward Current (pA) (Mean ± SEM) | % Inhibition |
| Control | 0 | |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 2: Summary of Electrophysiological Parameters for this compound
| Parameter | Value |
| IC50 | |
| Hill Coefficient |
Visualizations
Signaling Pathway of L-type Calcium Channel Blockade
Experimental Workflow for IC50 Determination
References
Application Note: High-Throughput Screening of (Rac)-MEM 1003 for L-Type Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound identified as a potent antagonist of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. Dysregulation of LTCCs has been implicated in various neurological and cardiovascular disorders, making them a key target for drug discovery. Notably, MEM 1003 has shown potential in Alzheimer's disease research.[1] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel modulators of LTCCs like this compound. This document provides detailed protocols for two primary HTS methodologies: a fluorescence-based assay using a Fluorometric Imaging Plate Reader (FLIPR) and an automated electrophysiology assay.
Mechanism of Action of L-Type Calcium Channel Antagonists
L-type calcium channels are voltage-dependent ion channels that, upon membrane depolarization, open to allow the influx of calcium ions into the cell. This influx triggers a variety of downstream signaling cascades. L-type calcium channel antagonists, such as dihydropyridines, bind to the α1 subunit of the channel, allosterically inhibiting its function and reducing calcium entry.
Quantitative Data
The following table summarizes the available quantitative data for MEM 1003 and a reference L-type calcium channel antagonist, Nifedipine.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| MEM 1003 | Dihydropyridine Binding Site (Brain) | Radioligand Binding | Ki | ~5 nM | N/A |
| Nifedipine | hCav1.2 | Automated Patch Clamp | IC50 | 53 nM | [2] |
Experimental Protocols
Fluorescence-Based High-Throughput Screening using FLIPR
This protocol describes a no-wash, fluorescence-based assay for measuring intracellular calcium changes in response to L-type calcium channel modulation. It is suitable for primary screening of large compound libraries.
Materials:
-
HEK-293 cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated, black-walled, clear-bottom 384-well microplates
-
FLIPR Calcium 6 Assay Kit (or similar calcium-sensitive dye kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Potassium Chloride (KCl) solution (for depolarization)
-
This compound and other test compounds
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Culture HEK-293-Cav1.2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells in 384-well microplates at a density of 20,000 cells/well in 25 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the FLIPR Calcium 6 dye loading solution according to the manufacturer's instructions by dissolving the dye concentrate in Assay Buffer.
-
Add 25 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Using the FLIPR instrument, add 12.5 µL of the compound solutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Cell Depolarization and Signal Reading:
-
Prepare a depolarizing solution of KCl in Assay Buffer (e.g., 90 mM final concentration).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the reading protocol, which includes a baseline fluorescence reading, followed by the addition of 12.5 µL of the KCl solution to all wells to induce channel opening.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to controls (e.g., vehicle control for maximum signal and a known potent antagonist for minimum signal).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Automated Electrophysiology High-Throughput Screening
This protocol provides a higher-content secondary screening method to confirm hits from the primary screen and to obtain more detailed electrophysiological data.
Materials:
-
HEK-293 cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2)
-
Cell culture medium
-
Automated patch-clamp system (e.g., Sophion Qube 384, Nanion SyncroPatch 384PE)
-
Appropriate intracellular and extracellular recording solutions for the automated patch-clamp system.
-
Example Extracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 10 Glucose, 2 CaCl2; pH 7.4 with CsOH.
-
Example Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
-
This compound and other test compounds
Protocol:
-
Cell Preparation:
-
Culture HEK-293-Cav1.2 cells to 70-80% confluency.
-
Harvest the cells using a gentle, non-enzymatic cell dissociation solution to ensure single, healthy cells.
-
Wash and resuspend the cells in the appropriate extracellular solution at a concentration optimized for the automated patch-clamp system.
-
-
System Setup and Priming:
-
Prime the automated patch-clamp system with the intracellular and extracellular solutions according to the manufacturer's protocol.
-
Load the cell suspension into the system.
-
-
Cell Sealing and Whole-Cell Configuration:
-
The system will automatically trap individual cells and form giga-ohm seals.
-
Whole-cell configuration is then established to allow for voltage clamping of the cell membrane.
-
-
Voltage Protocol and Compound Application:
-
Apply a voltage-step protocol to activate the L-type calcium channels. For example, from a holding potential of -80 mV, apply a depolarizing step to +10 mV for 200 ms.
-
Record the baseline calcium current.
-
Apply increasing concentrations of this compound or other test compounds and repeat the voltage-step protocol.
-
-
Data Acquisition and Analysis:
-
The system records the ionic current flowing through the L-type calcium channels in response to the voltage steps.
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current against the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for the high-throughput screening and characterization of this compound and other potential L-type calcium channel modulators. The fluorescence-based FLIPR assay is ideal for primary screening of large compound libraries due to its high throughput and ease of use. The automated electrophysiology assay serves as an excellent secondary screening method, providing detailed, high-content data on the electrophysiological effects of the compounds. These assays are crucial tools in the drug discovery pipeline for identifying novel therapeutics targeting L-type calcium channels for a range of diseases.
References
Application Notes and Protocols for Studying (Rac)-MEM 1003 Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is a potent, racemic L-type calcium channel (LTCC) antagonist that has been investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease.[1][2] LTCCs are critical for regulating calcium influx into neurons, a process fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4][5] Dysregulation of calcium homeostasis is implicated in the pathophysiology of several neurodegenerative diseases.[4] These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, from electrophysiological and molecular assays to behavioral studies.
Mechanism of Action
This compound acts as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). By blocking these channels, it modulates the influx of Ca2+ into neurons.[1] This modulation of intracellular calcium levels is hypothesized to restore neuronal function and protect against the detrimental effects of calcium overload, which is associated with aging and neurodegenerative conditions. The influx of calcium through L-VGCCs is a key event in the induction of some forms of long-term potentiation (LTP) and long-term depression (LTD), making this compound a compound of interest for studying and potentially treating cognitive deficits.[3][4]
Data Presentation
The following tables summarize representative quantitative data on the effects of L-type calcium channel blockers on synaptic plasticity and related signaling pathways. Note: Specific preclinical data for this compound is not widely available in the public domain. The data presented here is illustrative of the expected outcomes based on the mechanism of action.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Concentration (µM) | LTP Induction Protocol | Post-Tetanic Potentiation (PTP) (% of Baseline) | LTP at 60 min post-induction (% of Baseline) |
| 0 (Vehicle) | High-Frequency Stimulation (HFS) | 210 ± 15 | 155 ± 12 |
| 1 | HFS | 195 ± 18 | 130 ± 10 |
| 10 | HFS | 170 ± 12 | 110 ± 8 |
| 50 | HFS | 150 ± 10 | 102 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on CREB Phosphorylation in Cultured Neurons
| Treatment | Concentration (µM) | Duration (min) | pCREB / Total CREB Ratio (Fold Change) |
| Vehicle | - | 30 | 1.0 ± 0.1 |
| Forskolin (Positive Control) | 10 | 30 | 4.5 ± 0.5** |
| This compound | 10 | 30 | 0.8 ± 0.1 |
| Forskolin + this compound | 10 + 10 | 30 | 2.8 ± 0.3* |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Spatial Learning in the Morris Water Maze
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Find Platform (Day 5) (seconds) | Time in Target Quadrant (Probe Trial) (%) |
| Vehicle | - | 15 ± 2 | 45 ± 5 |
| This compound | 1 | 20 ± 3 | 38 ± 4 |
| This compound | 5 | 28 ± 4 | 30 ± 3 |
| Scopolamine (Positive Control) | 1 | 45 ± 5 | 20 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Electrophysiological Assessment of Synaptic Plasticity (LTP) in Hippocampal Slices
This protocol details the methodology for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Slice incubation chamber
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Stimulating electrode
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
-
Analyze the fEPSP slope as a measure of synaptic strength. Normalize the data to the pre-HFS baseline.
Western Blot Analysis of CREB Phosphorylation
This protocol describes how to measure the levels of phosphorylated CREB (pCREB), a key transcription factor in memory consolidation, in response to neuronal activation and treatment with this compound.
Materials:
-
Primary neuronal cultures or hippocampal tissue
-
This compound
-
Stimulating agents (e.g., Forskolin, KCl)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-pCREB, anti-CREB, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary neuronal cultures or administer this compound to animals as required by the experimental design.
-
Stimulate neurons with an agent known to induce CREB phosphorylation (e.g., Forskolin) for a specified duration.
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Morris Water Maze for Spatial Learning and Memory Assessment
This protocol outlines the Morris Water Maze (MWM) test to evaluate the effects of this compound on hippocampus-dependent spatial learning and memory in rodents.[6][7][8][9][10]
Materials:
-
Circular water tank (120-150 cm diameter)
-
Escape platform (10 cm diameter)
-
Non-toxic white paint or milk to make the water opaque
-
Video tracking system and software
-
This compound for injection
Procedure:
-
Habituation (Day 0): Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
Acquisition Training (Days 1-5):
-
Place the escape platform in a fixed location in one of the four quadrants of the pool, submerged about 1 cm below the water surface.
-
Administer this compound or vehicle to the animals at a predetermined time before each training session.
-
Conduct 4 trials per day for each animal, starting from a different quadrant in a semi-random order for each trial.
-
Allow the animal to search for the platform for a maximum of 60 seconds. If it fails to find the platform, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Record the latency to find the platform and the path length using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent and the distance traveled in the target quadrant (where the platform was located during training).
-
Mandatory Visualizations
Caption: Signaling pathway of L-type calcium channel-mediated synaptic plasticity.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [bio-protocol.org]
- 2. Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of L-type voltage dependent calcium channels causes impairment of long-term potentiation in the hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UC Davis - Morris Water Maze [protocols.io]
(Rac)-MEM 1003 Administration in Animal Models of Dementia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is a novel, centrally active L-type calcium channel (LTCC) modulator that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly those associated with dementia such as Alzheimer's disease. Dysregulation of intracellular calcium homeostasis is a key pathological feature in many neurodegenerative disorders.[1] An excessive influx of calcium through LTCCs can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[2] this compound is designed to selectively modulate neuronal LTCCs, thereby restoring calcium homeostasis and offering a potential neuroprotective and cognitive-enhancing strategy.
These application notes provide a comprehensive overview of the preclinical administration of this compound in animal models of dementia, summarizing key quantitative data and detailing experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of dementia.
Table 1: Effects of this compound on Cognitive Performance in Aged Rats
| Behavioral Test | Animal Model | Treatment Group | Dosage (mg/kg, i.p.) | Key Findings | Reference |
| Morris Water Maze | Aged Rats | This compound | 1.0, 10.0 | Improved spatial memory performance. | |
| Attentional Set-Shifting Task | Aged Rats | This compound | 1.0, 10.0 | Improved attentional performance and cognitive flexibility. |
Table 2: Neuroprotective and Physiological Effects of this compound
| Assay | Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Neuronal Viability | In vitro Aβ toxicity model | This compound | Nanomolar concentrations | Protected neuroblastoma cells from amyloid-beta induced toxicity.[3] | |
| Cerebral Blood Flow | - | This compound | - | May improve cerebral blood flow without causing peripheral vasodilation. | |
| Neuronal Excitability | Aged Rats | This compound | - | May increase neuronal excitability by reducing the slow afterhyperpolarization (sAHP). |
Experimental Protocols
Animal Models
-
Aged Rodents: Aged rats (e.g., 20-24 months old) are commonly used to model age-associated cognitive decline. These animals naturally exhibit deficits in learning and memory tasks, providing a relevant model to assess the cognitive-enhancing effects of this compound.[4][5][6]
-
Transgenic Models of Alzheimer's Disease: Mouse models expressing human familial Alzheimer's disease mutations (e.g., APP/PS1) develop key pathological features of the disease, including amyloid plaques and cognitive deficits. These models are valuable for investigating the disease-modifying potential of this compound.
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical rodent studies.
-
Dosage: Effective doses in aged rats have been reported to be in the range of 1.0 to 10.0 mg/kg.
-
Vehicle: The choice of vehicle should be reported and controlled for in all experiments. A common vehicle is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
Behavioral Testing Protocols
The MWM is a widely used task to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to learn the location of the hidden platform from different starting positions. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: On the day after the last acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an index of memory retention.
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures).
This task assesses cognitive flexibility and executive function.
-
Apparatus: A testing chamber with two digging pots containing different digging media (e.g., sand, sawdust) and distinct odors.
-
Procedure:
-
Habituation and Training: Rats are habituated to the apparatus and trained to dig in the pots to find a food reward.
-
Discrimination Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The relevant dimension (e.g., digging medium or odor) changes across different stages of the task.
-
Simple Discrimination (SD): Only one dimension is varied.
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced.
-
Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are used.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one.
-
-
-
Data Analysis: The number of trials required to reach a criterion (e.g., 6 consecutive correct choices) for each discrimination stage is the primary measure. An impairment in the EDS phase is indicative of reduced cognitive flexibility.
Neuroprotection and Mechanistic Studies
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are used.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound.
-
A neurotoxic insult is applied, such as exposure to amyloid-beta oligomers or glutamate.
-
Cell viability is assessed using methods like the MTT assay, LDH release assay, or live/dead cell staining.
-
-
Data Analysis: Cell viability is quantified and compared between treated and untreated groups.
-
Method: Calcium imaging using fluorescent indicators (e.g., Fura-2, Fluo-4).
-
Procedure:
-
Cultured neurons are loaded with a calcium-sensitive dye.
-
Cells are stimulated to induce calcium influx (e.g., with high potassium or a specific agonist).
-
The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured using a fluorescence microscope.
-
The effect of this compound on the stimulated calcium influx is determined.
-
-
Data Analysis: The peak and duration of the calcium transients are quantified and compared across conditions.
-
Method: Whole-cell patch-clamp recording from brain slices.
-
Procedure:
-
Acute brain slices (e.g., from the hippocampus) are prepared from treated and control animals.
-
Patch-clamp recordings are used to measure neuronal properties such as resting membrane potential, input resistance, and action potential firing characteristics.
-
The slow afterhyperpolarization (sAHP), which is mediated by calcium-activated potassium channels and is often enhanced in aged neurons, can be specifically measured.
-
-
Data Analysis: Electrophysiological parameters are analyzed to determine the effect of this compound on neuronal excitability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of L-type calcium channel modulation in neurodegeneration and a typical experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of L-type calcium channel modulation in neurodegeneration.
Caption: General experimental workflow for evaluating this compound in dementia models.
Conclusion
This compound shows promise as a therapeutic agent for dementia by targeting the fundamental mechanism of calcium dysregulation. The protocols and data presented here provide a framework for researchers to design and conduct further preclinical studies to fully elucidate the efficacy and mechanism of action of this compound. Rigorous and well-controlled experiments using relevant animal models are crucial for the successful translation of these findings to clinical applications.
References
- 1. Calcium channel blockers and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of L-type calcium channels in Alzheimer’s disease: A potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type voltage-gated calcium channel blockade with isradipine as a therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive rescue in aging through prior training in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic antioxidant treatment improves the cognitive performance of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive performance in aged rats is associated with differences in distinctive neuronal populations in the ventral tegmental area and altered synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Cellular Signaling Following (Rac)-MEM 1003 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
(Rac)-MEM 1003 is a novel small molecule compound under investigation for its potential therapeutic effects. Elucidating its mechanism of action is critical for further development. Western blot analysis is a fundamental technique to investigate how this compound affects cellular function by measuring changes in protein expression and post-translational modifications, such as phosphorylation. These application notes provide a detailed protocol for analyzing the activation of key signaling pathways, specifically the MAPK/ERK and CREB pathways, in response to this compound treatment.
Introduction to this compound and Key Signaling Pathways
This compound is hypothesized to modulate intracellular signaling cascades involved in cell proliferation, survival, and differentiation. Two critical pathways often implicated in the cellular response to external stimuli are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the cAMP response element-binding protein (CREB) pathway. The activation of these pathways typically involves a series of phosphorylation events. Western blotting allows for the specific detection of these phosphorylated proteins, providing a semi-quantitative measure of pathway activation.
-
MAPK/ERK Pathway: A central signaling cascade that regulates a wide variety of cellular processes. Activation involves the phosphorylation of ERK1/2 (p44/42) at specific threonine and tyrosine residues (Thr202/Tyr204).
-
CREB Pathway: The transcription factor CREB is a key downstream target of many signaling pathways, including MAPK/ERK. Its phosphorylation at Serine 133 is crucial for its activation and subsequent regulation of gene expression.
The diagram below illustrates the proposed signaling cascade modulated by this compound.
Caption: Proposed signaling cascade activated by this compound.
Quantitative Data Presentation
Following Western blot analysis, densitometry is used to quantify the band intensities. The signal for the phosphorylated protein is normalized to the signal for the total protein to account for any variations in protein loading. The data below represents a hypothetical outcome of treating cells with this compound for one hour.
| Treatment Group | Concentration | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-CREB / Total CREB (Fold Change vs. Vehicle) |
| Vehicle Control | 0 µM (DMSO) | 1.00 ± 0.15 | 1.00 ± 0.18 |
| This compound | 1 µM | 1.85 ± 0.22 | 1.65 ± 0.25 |
| This compound | 5 µM | 3.54 ± 0.41 | 3.10 ± 0.38 |
| This compound | 10 µM | 4.21 ± 0.53 | 3.95 ± 0.47 |
| Values are presented as mean ± standard deviation (n=3). |
Detailed Experimental Protocol for Western Blot Analysis
This protocol provides a comprehensive workflow for assessing changes in ERK and CREB phosphorylation upon treatment with this compound.
Sample Preparation and Cell Lysis
-
Cell Culture and Treatment: Plate cells (e.g., A431, PC12) at an appropriate density and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: After treatment, immediately place the culture dishes on ice. Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Protein Extraction: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][2] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[1]
Gel Electrophoresis and Protein Transfer
-
Sample Denaturation: Based on the quantification results, dilute the lysates to the same concentration. Add an equal volume of 2x Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.[2]
-
SDS-PAGE: Load 10-20 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[3] Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel at 100-120 V until the dye front reaches the bottom.[3]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1] A wet or semi-dry transfer system can be used. Confirm transfer efficiency by staining the membrane with Ponceau S.[1]
Immunoblotting and Detection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.[2][3]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-p-ERK1/2, anti-p-CREB) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (3.3.3) to remove unbound secondary antibody.[1]
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[1][5]
Stripping and Re-probing
-
Analysis: To ensure accurate normalization, the same membrane should be probed for the total protein.
-
Stripping: After imaging, the membrane can be incubated with a stripping buffer to remove the bound antibodies.[6]
-
Re-probing: After stripping, repeat the blocking and immunoblotting steps (3.3.1 - 3.3.6) using the primary antibody for the total protein (e.g., anti-ERK1/2, anti-CREB).
The diagram below outlines the complete experimental workflow.
Caption: Step-by-step workflow for Western blot analysis.
References
Application Notes and Protocols for (Rac)-MEM 1003 in Calcium Channelopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist. L-type calcium channels (LTCCs) are critical for regulating intracellular calcium concentration, which in turn governs a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Dysregulation of LTCC function is implicated in a variety of cardiovascular and neurological disorders, collectively known as calcium channelopathies. These include conditions such as certain types of epilepsy, ataxia, and cardiac arrhythmias. This compound, by virtue of its action on LTCCs, presents as a valuable pharmacological tool for investigating the pathophysiology of these disorders and for the preclinical assessment of potential therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound in the study of calcium channelopathies, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound acts as an antagonist at L-type voltage-gated calcium channels (Cav1.1, Cav1.2, Cav1.3, and Cav1.4). By binding to the α1 subunit of the channel, it allosterically inhibits the influx of Ca²⁺ into the cell in response to membrane depolarization. This reduction in calcium entry can modulate neuronal excitability, synaptic transmission, and muscle contractility.
Caption: Mechanism of action of this compound.
Data Presentation
Due to the limited publicly available quantitative data for this compound, researchers are encouraged to generate their own dose-response curves to determine key pharmacological parameters. The following tables are templates for organizing experimental findings.
Table 1: Potency of this compound on L-type Calcium Channels
| Cell Type/Expression System | Assay Type | Parameter | Value (M) |
| e.g., HEK293 cells expressing hCav1.2 | Electrophysiology (Patch-Clamp) | IC₅₀ | User-determined |
| e.g., Primary cortical neurons | Calcium Imaging (Fura-2) | IC₅₀ | User-determined |
| e.g., Rat brain synaptosomes | Radioligand Binding ([³H]-nitrendipine) | Kᵢ | User-determined |
Table 2: Selectivity Profile of this compound
| Ion Channel Subtype | Assay Type | Parameter | Value (M) | Fold Selectivity vs. L-type |
| e.g., N-type (Cav2.2) | Electrophysiology | IC₅₀ | User-determined | User-determined |
| e.g., T-type (Cav3.2) | Electrophysiology | IC₅₀ | User-determined | User-determined |
| e.g., Nav1.2 | Electrophysiology | IC₅₀ | User-determined | User-determined |
| e.g., Kv1.3 | Electrophysiology | IC₅₀ | User-determined | User-determined |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on L-type calcium channel currents in a heterologous expression system or primary neurons.
Materials:
-
Cells expressing the L-type calcium channel of interest (e.g., HEK293-Cav1.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂ (pH 7.4 with CsOH)
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a series of dilutions of this compound in the external solution.
-
Establish a whole-cell patch-clamp recording from a cell of interest.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by depolarizing the membrane to 0 mV for 200 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
-
Wash out the compound to ensure reversibility.
-
Analyze the data by plotting the percentage of current inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Caption: Workflow for IC₅₀ determination via patch-clamp.
Protocol 2: Assessment of this compound on Intracellular Calcium Dynamics using Fluorescence Imaging
This protocol measures the effect of this compound on depolarization-induced calcium influx in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium HBSS (e.g., 50 mM KCl)
-
Fluorescence microscope with an appropriate filter set and camera
Procedure:
-
Load cultured neurons with the chosen calcium indicator according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence recording.
-
Perfuse the cells with a solution containing this compound for a predetermined incubation period.
-
Stimulate the cells with high potassium HBSS to induce depolarization and calcium influx, while continuously recording fluorescence.
-
As a positive control, stimulate a separate set of cells with high potassium HBSS in the absence of the compound.
-
Analyze the data by measuring the change in fluorescence intensity upon depolarization in the presence and absence of this compound. Calculate the percentage of inhibition of the calcium response.
Caption: Workflow for calcium imaging experiments.
Rationale for Using a Racemic Mixture
In drug discovery and pharmacological research, a racemic mixture may be used for initial screening and characterization for several reasons:
-
Ease of Synthesis: Racemic synthesis is often simpler and more cost-effective than asymmetric synthesis of a single enantiomer.
-
Initial Proof-of-Concept: The racemate can be used to validate the therapeutic target and establish a biological effect before investing in the more complex and costly separation or synthesis of individual enantiomers.
-
Pharmacological Equivalence: In some cases, both enantiomers may have similar activity, or one enantiomer may be inactive and not contribute to toxicity, making the racemate a viable option.
It is important to note that the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, if this compound shows promise in initial studies, further investigation into the properties of the individual enantiomers is warranted.
Conclusion
This compound is a valuable tool for researchers studying calcium channelopathies. Its potent antagonism of L-type calcium channels allows for the investigation of the roles of these channels in disease states. The protocols outlined in these application notes provide a starting point for the characterization of this compound and its effects on cellular models of calcium channel dysfunction. Due to the limited availability of public data on the racemate, it is imperative that researchers perform their own dose-response studies to accurately determine its potency and selectivity in their specific experimental systems.
Application Notes and Protocols for (Rac)-MEM 1003 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine (B1217469) L-type Ca2+ channel antagonist.[1] While its primary therapeutic potential is being explored in Alzheimer's disease research, its mechanism of action as a calcium channel blocker makes it a valuable tool for investigating a variety of cellular processes.[2][3][4][5][6] Flow cytometry, a powerful technique for single-cell analysis, can be employed to elucidate the effects of this compound on fundamental cellular functions such as intracellular calcium mobilization, cell cycle progression, and apoptosis.
These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to study its impact on these key cellular events. While specific quantitative data for this compound in these assays is not yet widely published, representative data from other L-type calcium channel antagonists are presented to illustrate the expected outcomes.
Analysis of Intracellular Calcium Flux
Application: To measure the inhibitory effect of this compound on intracellular calcium concentration ([Ca2+]i) changes following stimulation. L-type calcium channel antagonists are expected to reduce the influx of extracellular calcium, which can be monitored using calcium-sensitive fluorescent dyes.
Signaling Pathway: Calcium Influx Regulation
Caption: Inhibition of L-type calcium channel-mediated Ca2+ influx by this compound.
Experimental Protocol: Calcium Flux Assay
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, PC12)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
DMSO
-
Stimulating agent (e.g., KCl, ionomycin)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Preparation: Culture cells to a density of 1 x 10^6 cells/mL. Ensure cells are in a logarithmic growth phase.
-
Dye Loading:
-
Centrifuge cells at 300 x g for 5 minutes and resuspend the pellet in pre-warmed PBS or HBSS.
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
This compound Treatment: Resuspend the cells in a suitable buffer and add the desired concentration of this compound. Incubate for the desired time (e.g., 15-30 minutes).
-
Baseline Acquisition: Acquire baseline fluorescence data on the flow cytometer for approximately 30-60 seconds.
-
Stimulation and Data Acquisition: While acquiring data, add the stimulating agent (e.g., KCl to induce depolarization) and continue to record the fluorescence signal over time (typically 3-5 minutes).
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity reflects the increase in intracellular calcium.
Expected Quantitative Data (Representative)
| Treatment | Baseline MFI | Peak MFI after Stimulation | Fold Change in MFI |
| Vehicle Control | 150 | 1500 | 10.0 |
| This compound (1 µM) | 145 | 800 | 5.5 |
| This compound (10 µM) | 155 | 450 | 2.9 |
MFI: Mean Fluorescence Intensity. Data is hypothetical and representative of expected results based on the action of L-type calcium channel blockers.
Cell Cycle Analysis
Application: To determine the effect of this compound on cell cycle progression. Blockade of calcium channels can interfere with cell cycle checkpoints, potentially leading to cell cycle arrest.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Experimental Protocol: Propidium Iodide Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells). Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets.
Expected Quantitative Data (Representative)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 30 | 15 |
| This compound (5 µM) | 65 | 20 | 15 |
| This compound (10 µM) | 75 | 15 | 10 |
Data is hypothetical and suggests a potential G1 phase arrest, a known effect of some calcium channel blockers.[7][8][9]
Apoptosis Detection
Application: To assess the pro-apoptotic or anti-apoptotic effects of this compound. Dysregulation of calcium homeostasis is closely linked to apoptotic pathways.
Signaling Pathway: Apoptosis Induction
Caption: Potential pathway for apoptosis induction by this compound via calcium disruption.
Experimental Protocol: Annexin V and Propidium Iodide Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Expected Quantitative Data (Representative)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 90 | 5 | 5 |
| This compound (10 µM) | 70 | 15 | 15 |
| This compound (25 µM) | 50 | 25 | 25 |
Data is hypothetical and illustrates a potential dose-dependent increase in apoptosis.[10][11][12]
Disclaimer: The provided protocols and expected data are for guidance and illustrative purposes. Optimal conditions, including cell type, drug concentrations, and incubation times, should be determined experimentally for each specific application. The quantitative data presented is representative of the effects observed with other L-type calcium channel antagonists and may not be directly transferable to this compound.
References
- 1. INTERCHIM: Bioactive Compounds [interchim.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2872529A2 - Therapeutic targets for alzheimer's disease - Google Patents [patents.google.com]
- 4. US20150141491A1 - Therapeutic Targets for Alzheimer's Disease - Google Patents [patents.google.com]
- 5. rapid cycling bipolar: Topics by Science.gov [science.gov]
- 6. Login | BioWorld [bioworld.com]
- 7. oncotarget.com [oncotarget.com]
- 8. biorxiv.org [biorxiv.org]
- 9. L-type Calcium Channel Modulates Cystic Kidney Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Overload and in vitro Apoptosis of the C6 Glioma Cells Mediated by Sonodynamic Therapy (Hematoporphyrin monomethyl ether and ultrasound) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
(Rac)-MEM 1003 solubility issues and solutions
Technical Support Center: (Rac)-MEM 1003
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide practical guidance for using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the racemic mixture of MEM 1003, a potent L-type calcium (Ca²⁺) channel antagonist investigated for its potential in Alzheimer's disease research.[1][2] Like many hydrophobic molecules, it has poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments.[3][4]
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous buffer/cell culture medium. Why is this happening?
A2: This is a common issue when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium.[3][5] The drastic increase in solvent polarity causes the hydrophobic compound to "crash out" or precipitate because its concentration exceeds its solubility limit in the final aqueous environment.[4][5]
Q3: Can I dissolve this compound directly into my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's inherent hydrophobicity.[3] The standard and most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your experimental medium.[3][6][7]
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: Anhydrous, high-purity DMSO is the most common and recommended solvent for preparing initial stock solutions of poorly soluble compounds like this compound.[5]
Q5: How can I avoid precipitation during the final dilution step?
A5: To prevent precipitation, it is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[5] Use rapid and vigorous mixing (e.g., vortexing) immediately after adding the stock to ensure uniform dispersion.[5] Preparing intermediate dilutions in DMSO before the final aqueous dilution can also help prevent localized high concentrations that lead to precipitation.[5]
Q6: Are there alternatives to DMSO for improving solubility?
A6: Yes, if DMSO is not suitable for your experimental system or if solubility issues persist, you can explore the use of co-solvents or formulation agents. Common strategies include using mixtures of solvents like PEG300, Tween-80, or corn oil.[1] Formulations with cyclodextrins (e.g., SBE-β-CD) can also be used to improve solubility, although this may result in a suspension rather than a clear solution.[1][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation on Dilution | The final concentration exceeds the compound's solubility limit in the aqueous medium.[5][8] | • Reduce Final Concentration: Lower the working concentration of this compound.[3]• Optimize Dilution: Add the DMSO stock dropwise into the vortexing aqueous buffer to ensure rapid dispersion.[5]• Use Intermediate Dilutions: Prepare a series of dilutions in pure DMSO before the final dilution into the aqueous buffer.[5] |
| Inconsistent Experimental Results | The compound is not fully dissolved, leading to variability in the effective concentration. | • Standardize Preparation: Follow a strict, documented protocol for every experiment.[3]• Prepare Fresh Solutions: Make fresh dilutions from the stock solution immediately before each use.[3]• Visual Inspection: Always check the final solution for any visible precipitate before applying it to your experiment.[3] |
| Cloudy or Suspended Solution | The chosen solvent system is not capable of fully solubilizing the compound at the desired concentration. | • Gentle Warming: Gently warm the solution to 37°C, as this can sometimes aid dissolution. Be cautious, as heat can degrade some compounds.[5]• Sonication: Use a bath sonicator for 5-10 minutes to help break up particles and improve dissolution.[1][5]• Alternative Formulation: Consider a co-solvent system (see protocols below) or a formulation with solubilizing agents like SBE-β-CD.[1] |
| Cell Toxicity or Off-Target Effects | The final concentration of the organic solvent (e.g., DMSO) is too high for the experimental system. | • Minimize Solvent: Ensure the final DMSO concentration is as low as possible, typically below 0.5% (v/v) for most cell-based assays.[5] Calculate the required stock concentration to achieve this. |
Below is a troubleshooting workflow to help visualize the decision-making process when encountering solubility issues.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution, which is the essential first step for most applications.[6][7]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (433.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 1 mg: Volume = 0.001 g / (433.49 g/mol * 0.010 mol/L) = 0.000230 L = 230 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be used to aid dissolution.[1][5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5] The solution is stable for up to 1 month at -20°C and 6 months at -80°C.[1]
Protocol 2: Formulation with Co-Solvents for In Vivo Use
This protocol provides a method for preparing a formulation suitable for animal studies where higher concentrations in an aqueous vehicle are needed.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
Mix Solvents: For a final concentration of 2.08 mg/mL, the final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Step-wise Addition: To prepare 1 mL of the final solution: a. Start with 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.
-
Final Solution: This protocol should yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL (4.80 mM).[1]
Signaling Pathway
This compound is a potent antagonist of L-type voltage-gated calcium channels (LTCCs).[9] These channels are critical for regulating calcium influx into neurons, which in turn modulates various cellular processes, including neuronal excitability and gene expression.[10] In conditions like aging and Alzheimer's disease, the function of these channels can be dysregulated, leading to excessive calcium entry and subsequent neuronal dysfunction.[9] By blocking these channels, MEM 1003 is thought to restore calcium homeostasis and improve neuronal function.[9]
Caption: Mechanism of action for this compound on L-type calcium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. media.corporate-ir.net [media.corporate-ir.net]
- 10. Modulation of L-type calcium channels in Alzheimer’s disease: A potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Preventing (Rac)-MEM 1003 precipitation in media
Technical Support Center: (Rac)-MEM 1003
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound.[1][2] It is recognized as a potent L-type Ca2+ channel antagonist and is utilized in research, particularly for conditions like Alzheimer's disease.[1][2] Like many small molecule compounds, it can be challenging to work with in aqueous solutions due to its limited solubility.
Q2: Why does my this compound precipitate when I add it to my cell culture media?
A2: This issue, often called "crashing out," typically occurs because this compound is a hydrophobic molecule with high solubility in organic solvents like DMSO but poor solubility in aqueous solutions such as cell culture media.[3][4] When the concentrated DMSO stock is diluted into the media, the rapid solvent change causes the compound to exceed its solubility limit and precipitate.[5][6]
Q3: Can I just filter the media to remove the precipitate?
A3: No, filtering the media is not recommended. The precipitate is your active compound, so filtering it out will remove an unknown quantity of this compound, making the final concentration in your experiment inaccurate and rendering the results unreliable.[7][8] The primary goal should always be to prevent precipitation from occurring in the first place.
Q4: My media looked fine at first, but I saw a precipitate after a few hours in the incubator. What happened?
A4: Delayed precipitation can be caused by several factors.[5] Over time, evaporation can increase the compound's concentration. Additionally, changes in the media's pH due to cellular metabolism or temperature fluctuations from moving plates in and out of the incubator can decrease the compound's solubility.[7]
Q5: What is the maximum recommended final concentration of DMSO in the culture media?
A5: To avoid cellular toxicity and minimize its effect on solubility, the final concentration of DMSO in your cell culture media should be kept below 0.5%, and ideally below 0.1%.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a cloudy or crystalline precipitate immediately after adding the this compound stock solution to your cell culture medium, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution / Solvent Shock | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[5] | Prepare an intermediate dilution of the stock in media or perform a serial dilution. Add the stock solution dropwise to the media while gently vortexing to ensure rapid mixing.[5][9] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold liquids.[5] | Always pre-warm your cell culture medium to 37°C before adding the compound.[7][9] |
| Poorly Dissolved Stock Solution | The stock solution was not fully dissolved before being added to the media, introducing seed crystals that promote precipitation. | Ensure the this compound is completely dissolved in the DMSO stock. Use gentle warming (up to 80°C) and sonication if necessary.[1] Use newly opened, anhydrous DMSO for best results.[1] |
Issue 2: Delayed Precipitation During Incubation
If the media appears clear initially but a precipitate forms after several hours or days, consider these factors.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can alter the pH of the media over time, which can affect the solubility of pH-sensitive compounds.[6][7] | Ensure your medium is adequately buffered (e.g., with HEPES) for long-term experiments. Test the compound's stability in the media over your intended time course.[7] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[7] | Use culture plates with low-evaporation lids, ensure the incubator has proper humidification, or consider sealing plates with gas-permeable membranes.[5] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[5] | Test solubility in a simpler buffered solution (e.g., PBS) to see if media components are the issue. If possible, test different basal media formulations. |
| Temperature Fluctuations | Repeatedly moving culture vessels between the 37°C incubator and a cooler microscope stage can cause temperature cycling, reducing solubility.[7] | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for dissolving this compound and preparing a final working solution in cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer and sonicator
Procedure:
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). A stock concentration of 125 mg/mL (288.75 mM) in DMSO has been reported, though this may require heating and sonication.[1]
-
Ensure the compound is fully dissolved. Visually inspect for any solid particles. If needed, warm the solution briefly and use a sonicator to aid dissolution.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Prepare Final Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.[9]
-
To make the final dilution, add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing. For example, to make a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). This keeps the final DMSO concentration at 0.1%.
-
Immediately after dilution, visually inspect the medium for any signs of precipitation (cloudiness or crystals).
-
Protocol 2: Aqueous Solubility Assessment
This experiment helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Dispense a fixed volume of pre-warmed media into a series of tubes (e.g., 500 µL).
-
Create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) by adding the corresponding volume of your 10 mM stock solution. Ensure the final DMSO percentage remains constant and low (e.g., <= 0.5%).
-
-
Incubate and Observe:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
-
Visual and Microscopic Inspection:
-
Check for precipitation immediately after dilution and again at several time points (e.g., 1, 4, 24 hours).
-
Observe the solutions both by eye for cloudiness and under a microscope to detect fine crystalline precipitates.
-
-
Determine Maximum Solubility:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum working concentration you should use for your experiments.
-
Visual Guides
Caption: Workflow for preparing and diluting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (Rac)-MEM 1003 Dosage for Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MEM 1003 and other L-type calcium channel blockers in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of MEM 1003, a novel L-type calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for regulating calcium influx into neurons. By modulating calcium entry, this compound is investigated for its neuroprotective properties, particularly in conditions associated with calcium dysregulation, such as neurodegenerative diseases.
Q2: What is the rationale for using this compound in primary neuron cultures?
Primary neuron cultures are a key in vitro model for studying neuronal function and neurotoxicity. Using this compound in these cultures allows researchers to investigate its neuroprotective effects, optimize dosage, and elucidate the downstream signaling pathways affected by L-type calcium channel blockade in a controlled environment.
Q3: What are the expected effects of this compound on primary neurons?
By blocking L-type calcium channels, this compound is expected to reduce calcium influx during neuronal depolarization. This can lead to various effects, including:
-
Neuroprotection: Attenuation of excitotoxicity and apoptosis induced by high levels of glutamate (B1630785) or other neurotoxic stimuli.
-
Modulation of synaptic plasticity: Alterations in long-term potentiation (LTP) and long-term depression (LTD), which are calcium-dependent processes.
-
Changes in gene expression: Regulation of calcium-dependent transcription factors.
Q4: What is a good starting concentration range for this compound in primary neuron experiments?
While specific preclinical data on this compound in primary neurons is not widely published, data from similar dihydropyridine (B1217469) L-type calcium channel blockers, such as nimodipine (B1678889) and felodipine, can provide a starting point. A typical starting concentration range for these compounds in primary neuron cultures is between 0.1 µM and 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental paradigm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High neuronal death after treatment | - Compound concentration is too high (cytotoxicity).- Solvent (e.g., DMSO) toxicity.- Poor baseline health of primary neuron culture. | - Perform a dose-response curve to identify a non-toxic concentration range.- Ensure the final solvent concentration is below 0.1%.- Optimize primary neuron culture conditions (see experimental protocols). |
| No observable effect of this compound | - Compound concentration is too low.- Insufficient incubation time.- Assay is not sensitive enough to detect the effect.- L-type calcium channels are not significantly involved in the measured outcome. | - Increase the concentration of this compound.- Optimize the incubation time.- Use a more sensitive assay (e.g., calcium imaging, electrophysiology).- Confirm the expression and activity of L-type calcium channels in your culture. |
| High variability between wells/replicates | - Uneven cell seeding density.- Edge effects in multi-well plates.- Inconsistent compound addition or mixing. | - Ensure a homogenous cell suspension and careful plating.- Avoid using the outer wells of multi-well plates or fill them with sterile media/PBS.- Use a calibrated multichannel pipette and ensure proper mixing. |
| Precipitation of the compound in culture media | - Poor solubility of this compound at the tested concentration.- Interaction with media components. | - Prepare a fresh, high-concentration stock solution in a suitable solvent (e.g., DMSO).- Vortex the stock solution before diluting it in pre-warmed culture media.- Visually inspect the media for any precipitation after adding the compound. |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol outlines the basic steps for establishing a primary cortical neuron culture from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Coated culture plates (e.g., with Poly-D-Lysine and Laminin)
Procedure:
-
Isolate cortices from embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzyme solution to dissociate the cells.
-
Mechanically triturate the tissue to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto pre-coated culture plates at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform partial media changes every 2-3 days.
Assessing Neuroprotection using MTT Assay
This assay measures cell viability and can be used to assess the protective effects of this compound against a neurotoxic insult.
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Pre-treat the neurons with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H2O2). Include control wells with no toxin and no this compound.
-
After the toxic insult (e.g., 24 hours), add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability relative to the untreated control.
Quantitative Data Summary
The following table provides example concentration ranges for L-type calcium channel blockers used in primary neuron cultures, which can serve as a starting point for optimizing this compound dosage.
| Compound | Typical Concentration Range (in vitro) | Assay | Reference |
| Nimodipine | 1 - 10 µM | Calcium Imaging, Electrophysiology | [General knowledge from preclinical studies] |
| Felodipine | 1 - 5 µM | Autophagy Quantification | [General knowledge from preclinical studies] |
| Nifedipine | 100 nM - 10 µM | Electrophysiology, Neurotransmitter Release | [General knowledge from preclinical studies] |
| This compound | 0.1 - 10 µM (Suggested Starting Range) | Dose-response required | N/A |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing neuroprotection.
Caption: A simplified troubleshooting logic tree.
(Rac)-MEM 1003 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (Rac)-MEM 1003, a neuronal L-type calcium channel modulator. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a racemic mixture of the dihydropyridine (B1217469) (DHP) derivative, MEM 1003. Its primary therapeutic target is the L-type voltage-gated calcium channel (CaV1.2), which it modulates to regulate calcium influx into neurons.[1][2] MEM 1003, specifically the (+)-enantiomer, was developed for the potential treatment of Alzheimer's disease by normalizing calcium homeostasis in the brain.[2]
Q2: Why is it important to consider the off-target effects of this compound?
While designed to be selective for L-type calcium channels, compounds of the dihydropyridine class can interact with other ion channels and receptors, leading to unexpected experimental outcomes.[3] These off-target effects can confound data interpretation, contribute to cellular toxicity, or produce misleading results in preclinical studies. Understanding the potential for these interactions is critical for designing robust experiments and accurately attributing observed effects to the modulation of the intended target.
Q3: What are the known or potential off-target interactions for dihydropyridines like MEM 1003?
Dihydropyridines have been reported to interact with other voltage-gated ion channels, including sodium (NaV) and potassium (KV) channels.[4][5][6] These interactions are often concentration-dependent and can exhibit stereoselectivity, meaning the different enantiomers in the racemic mixture may have distinct off-target profiles.[4] Some DHPs have also been shown to affect the transcription of certain proteins, such as PD-L1, through modulation of calcium signaling pathways.[7]
Q4: How can the racemic nature of this compound affect my experiments?
A racemic mixture contains equal amounts of two enantiomers (mirror-image isomers). For dihydropyridines, it is common for one enantiomer to be significantly more active at the primary target (L-type calcium channel) than the other.[8] Furthermore, the enantiomers can have different off-target affinities and activities.[4] This can result in a complex pharmacological profile where the observed effect is a composite of the actions of both enantiomers at multiple targets. For mechanistic studies, it is often advisable to use the individual, pure enantiomers if they are available.
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in various experimental settings.
Problem 1: Unexpected Electrophysiological Recordings
Symptoms:
-
Alterations in action potential duration or shape not consistent with L-type calcium channel blockade alone.
-
Changes in resting membrane potential.
-
Inhibition or activation of currents at voltages not associated with L-type calcium channel activity.
Potential Cause:
-
Off-target effects on voltage-gated sodium (NaV) or potassium (KV) channels. Dihydropyridines can block these channels at higher concentrations.[4][5][6]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine if the unexpected effects are observed at concentrations significantly higher than the IC50 for L-type calcium channel blockade.
-
Use of Specific Blockers: In your experimental preparation, use specific blockers for NaV channels (e.g., tetrodotoxin) and KV channels (e.g., tetraethylammonium, 4-aminopyridine) to isolate the contribution of these channels to the observed effect.
-
Voltage Protocol Modification: Design voltage-clamp protocols to specifically activate NaV or KV channels and assess the effect of this compound on these currents directly.[1][9]
-
Consider Enantiomers: If possible, test the individual enantiomers of MEM 1003 to see if the off-target effect is specific to one isomer.
Problem 2: Inconsistent or Unexplained Results in Calcium Imaging Assays
Symptoms:
-
Changes in intracellular calcium that are not blocked by specific L-type calcium channel antagonists.
-
Transient calcium increases that appear to be independent of extracellular calcium influx.
-
High background fluorescence or signal artifacts.
Potential Cause:
-
Some dihydropyridines can cause the release of calcium from intracellular stores, such as the endoplasmic reticulum.
-
Intrinsic fluorescence of the dihydropyridine compound can interfere with calcium-sensitive dyes.
Troubleshooting Steps:
-
Extracellular Calcium Removal: Conduct experiments in a calcium-free external solution (containing a chelator like EGTA) to determine if the observed calcium signals are due to release from internal stores.
-
Control for Autofluorescence: Run a control experiment with cells that have not been loaded with a calcium indicator dye but are incubated with this compound at the experimental concentration. This will reveal any intrinsic fluorescence from the compound.
-
Use a Different Calcium Indicator: If autofluorescence is an issue, consider using a calcium indicator with a different excitation/emission spectrum that does not overlap with that of the dihydropyridine.
-
Thapsigargin (B1683126) Control: Use thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), to deplete intracellular calcium stores. If this compound still elicits a calcium signal after thapsigargin treatment, the effect is likely not due to release from these stores.
Quantitative Data on Potential Off-Target Interactions
As specific off-target screening data for this compound is not publicly available, the following table provides a representative summary of potential off-target interactions based on the known pharmacology of the dihydropyridine class of compounds. These values are illustrative and should be considered as a guide for potential off-target liabilities.
| Target Class | Specific Target | Representative IC50 / Ki (µM) | Potential Experimental Impact |
| Primary Target | CaV1.2 (L-type Calcium Channel) | 0.01 - 0.1 | Therapeutic effect, changes in neuronal excitability and calcium signaling. |
| Off-Target | NaV1.5 (Cardiac Sodium Channel) | 5 - 20 | Altered cardiac action potential, potential for pro-arrhythmic effects at high concentrations.[4][10] |
| Off-Target | KV1.4/1.5 (Potassium Channels) | 10 - 50 | Shortening or lengthening of action potential duration, altered cellular repolarization.[5][6] |
| Off-Target | KV4.3 (Potassium Channel) | 1 - 10 | Modulation of transient outward potassium current (Ito), affecting neuronal and cardiac excitability.[6] |
Experimental Protocols
Key Experiment 1: Off-Target Ion Channel Screening using Automated Patch-Clamp
Objective: To determine the inhibitory effects of this compound on a panel of off-target voltage-gated ion channels (e.g., NaV, KV).
Methodology:
-
Cell Culture: Use stable cell lines expressing the human ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or KV4.3).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular recording solution to achieve the desired final concentrations.
-
Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., Patchliner, SyncroPatch).[11][12][13]
-
Cells are automatically captured on a patch-clamp chip, and a whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit the ionic current of interest. For example, for NaV channels, a series of depolarizing steps from a hyperpolarized holding potential would be used.
-
After establishing a stable baseline current, the different concentrations of this compound are perfused over the cells.
-
The effect of the compound on the peak current amplitude and channel kinetics is recorded.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
The data are fitted to a Hill equation to determine the IC50 value.
-
Key Experiment 2: Radioligand Binding Assay for Off-Target Receptor Profiling
Objective: To assess the binding affinity of this compound for a panel of off-target G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the receptor of interest.[2]
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a specific radioligand for the target receptor (at a concentration close to its Kd), and varying concentrations of this compound.[14][15]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for that receptor).
-
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[16]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a competition binding equation to determine the IC50, from which the Ki (inhibitory constant) can be calculated.[2]
-
Visualizations
Caption: Workflow for characterizing the off-target profile of this compound.
Caption: Decision tree for troubleshooting unexpected electrophysiological results.
Caption: Potential molecular interactions of this compound.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identical inhibitory modulation of A-type potassium currents by dihydropyridine calcium channel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calcium channel blocker nitrendipine blocks sodium channels in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting (Rac)-MEM 1003: A Technical Support Guide
Welcome to the technical support center for (Rac)-MEM 1003. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound. It functions as a potent antagonist of L-type Ca2+ channels and is investigated for its potential in Alzheimer's disease research.[1][2] As an L-type calcium channel blocker, it inhibits the influx of calcium ions through these specific channels, which are prevalent in various tissues, including the cardiovascular system and the central nervous system.
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper compound handling.
Stock Solution Storage:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[2]
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (288.75 mM) | Requires sonication, warming, and heating to 80°C. Use newly opened, non-hygroscopic DMSO for best results.[1] |
Q3: How does the racemic nature of this compound potentially affect experimental outcomes?
This compound is a mixture of two enantiomers. It is possible that the enantiomers exhibit different pharmacological properties, including binding affinity, efficacy, and off-target effects. This can contribute to variability in experimental results. If high consistency is required, consider using the individual enantiomers if they are available.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that may lead to inconsistent results in your experiments with this compound.
Issue 1: High Variability in IC50 Values in Cell-Based Assays
High variability in potency measurements is a frequent challenge in cell-based assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count using a hemocytometer or an automated cell counter before seeding. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature gradients. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize these effects. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, which can alter cellular responses. |
| Compound Precipitation | Visually inspect your assay plates under a microscope for any signs of compound precipitation, especially at higher concentrations. Refer to the solubility guidelines and consider using a different solvent system if necessary. |
| Variability in Incubation Times | Standardize all incubation times precisely across all experiments. Use a timer and process plates in a consistent order. |
| Reagent Inconsistency | Use reagents from the same lot for a given set of experiments. Ensure proper storage and handling of all reagents according to the manufacturer's instructions. |
Issue 2: Unexpected or Off-Target Effects
Observing effects that are inconsistent with L-type calcium channel blockade could indicate off-target activity or experimental artifacts.
| Potential Cause | Recommended Solution |
| Interaction with other Ion Channels | Dihydropyridines can sometimes interact with other voltage-gated ion channels. Consider using a panel of counter-screens to assess the selectivity of this compound in your experimental system. |
| Modulation of NMDA Receptors | While the primary target is the L-type calcium channel, some compounds can indirectly modulate NMDA receptor activity. This can be particularly relevant in neuronal models. Consider co-application with specific NMDA receptor antagonists to dissect the observed effects. Finding the right balance in modulation is crucial, as excessive changes can disrupt normal brain function.[3] |
| Cellular Health | Ensure that the observed effects are not due to general cytotoxicity. Run a cell viability assay in parallel with your functional assay to monitor the health of your cells at all tested concentrations. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to reproducible research. Below is a generalized protocol for a cell-based calcium flux assay to assess the activity of this compound.
Protocol: In Vitro Calcium Flux Assay
-
Cell Seeding: Seed cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel) in a 96-well black, clear-bottom plate at a density of 50,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the prepared dilutions of this compound to the respective wells and incubate for 15-30 minutes.
-
Depolarization and Signal Reading: Use a plate reader equipped with a fluorometer to measure the baseline fluorescence. Add a depolarizing agent (e.g., KCl or a specific L-type channel agonist like Bay K8644) to all wells simultaneously to activate the L-type calcium channels. Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the positive (depolarizing agent alone) and negative (no depolarizing agent) controls. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Inconsistent this compound Results
References
How to improve (Rac)-MEM 1003 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of (Rac)-MEM 1003 in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic form of MEM 1003, a potent antagonist of L-type Ca2+ channels.[1][2] As a dihydropyridine (B1217469) compound, it is investigated for its potential in neuroscience research, particularly in areas like Alzheimer's disease.[1][2] Its mechanism of action involves blocking the influx of calcium ions through L-type calcium channels, which plays a crucial role in cellular signaling pathways.[3]
Q2: What are the main challenges associated with the stability of this compound in solution?
A2: The primary challenge is its susceptibility to degradation, a common characteristic of dihydropyridine compounds.[4][5][6] The main degradation pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) derivative, which results in a complete loss of pharmacological activity.[4][6] This degradation is significantly accelerated by exposure to light (photodegradation), especially in solution.[4][5][6] For this reason, many dihydropyridine-based drugs are formulated as solid dosage forms to enhance stability.[4][6]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO.[1] Gentle warming and sonication can aid in dissolution.[1] It is crucial to prevent repeated freeze-thaw cycles, so it is recommended to aliquot the stock solution into single-use volumes.[1][2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, stock solutions should be kept at -80°C, where they are reported to be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1][2] Always protect the solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after diluting from DMSO stock. | The aqueous solubility of this compound is low. | - Use co-solvents: For in vivo studies, a common practice is to use a vehicle containing co-solvents. A suggested protocol involves a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] - Employ solubilizing agents: Consider using cyclodextrins, such as 20% SBE-β-CD in saline, to improve aqueous solubility.[1] - Prepare fresh dilutions: Always prepare aqueous dilutions immediately before use and do not store them. |
| Loss of compound activity over a short period in solution. | Photodegradation due to light exposure. | - Protect from light: Work with the compound under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.[5][6] - Minimize exposure time: Prepare solutions as close to the time of the experiment as possible. |
| Inconsistent experimental results. | Degradation of the compound in the experimental media. | - Assess stability in your media: Perform a stability study of this compound in your specific cell culture or assay buffer under your experimental conditions (e.g., temperature, CO2 levels). See the detailed protocol below. - Control for pH: The stability of dihydropyridines can be pH-dependent. Ensure your buffer system maintains a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is fully dissolved. Gentle warming (up to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, amber-colored vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound stock solution
-
Solvent or buffer of interest (e.g., PBS, cell culture media)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) and water
-
Incubator or water bath set to the desired temperature
-
Light-protective and transparent vials
Procedure:
-
Prepare a solution of this compound in the solvent/buffer of interest at the final experimental concentration.
-
Divide the solution into two sets of vials: one set protected from light (wrapped in foil) and another exposed to ambient light.
-
Place the vials in an incubator at the desired experimental temperature.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A typical starting point is a mixture of acetonitrile and water (e.g., 45:55 v/v).[7] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (this may need to be determined by a UV scan, but a common wavelength for dihydropyridines is around 237 nm).
-
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
Data Presentation:
| Time (hours) | % this compound Remaining (Light Protected) | % this compound Remaining (Light Exposed) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-MEM 1003 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-MEM 1003. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of MEM 1003, a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1][2] Its primary mechanism of action is the inhibition of calcium ion influx into cells, particularly neurons.[3][4][5][6] This modulation of intracellular calcium levels has been investigated for its therapeutic potential in neurological disorders such as Alzheimer's disease and bipolar disorder.[7][8]
Q2: What are the known clinical safety findings for MEM 1003?
In Phase 2a clinical trials for Alzheimer's disease, MEM 1003 was reported to be "generally well-tolerated." The rates of treatment-emergent adverse events were similar between the MEM 1003 and placebo groups.[9] However, specific details regarding in vitro cytotoxicity at concentrations relevant to research applications are not extensively published.
Q3: What are the potential mechanisms of cytotoxicity for L-type calcium channel blockers like this compound?
While generally considered to have a good safety profile, high concentrations or prolonged exposure to L-type calcium channel blockers can potentially lead to cytotoxicity through several mechanisms:
-
Disruption of Calcium Homeostasis: Severe or prolonged inhibition of calcium influx can disrupt essential cellular processes that are calcium-dependent, leading to cellular dysfunction and apoptosis.
-
Mitochondrial Dysfunction: Alterations in intracellular calcium can impact mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species (ROS), triggering oxidative stress.
-
Off-Target Effects: At high concentrations, compounds may interact with other cellular targets, leading to unintended toxicities.
Troubleshooting Guide: Cytotoxicity Assessment
Problem 1: I am observing unexpected levels of cytotoxicity in my neuronal cell cultures treated with this compound.
Possible Cause 1: High Concentration of this compound
-
Recommendation: Perform a dose-response experiment to determine the EC50 (effective concentration) for the desired pharmacological effect and the CC50 (cytotoxic concentration 50%). It is crucial to identify a therapeutic window where the compound is effective without causing significant cell death.
Possible Cause 2: Solvent Toxicity
-
Recommendation: this compound is often dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell type (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess the baseline cytotoxicity of the solvent.
Possible Cause 3: Inappropriate Assay for Cytotoxicity Assessment
-
Recommendation: Different cytotoxicity assays measure different cellular endpoints. It is advisable to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. Apoptosis assays can confirm if the cell death is programmed.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[10][11] | Cell viability/Metabolic activity.[12] | Inexpensive, widely used. | Can be affected by changes in metabolic rate not related to viability. |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[2][3][13] | Cell membrane integrity/Necrosis.[14] | Simple, reliable for necrosis. | Less sensitive for early apoptosis. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.[7] | Apoptosis and Necrosis. | Distinguishes between apoptotic and necrotic cells. | Requires flow cytometry or fluorescence microscopy. |
| Caspase Activity Assay | Measures the activity of caspases, key enzymes in the apoptotic pathway.[15] | Apoptosis. | Sensitive marker of early apoptosis. | Transient activation can be missed. |
Problem 2: My cytotoxicity results are inconsistent across experiments.
Possible Cause 1: Cell Culture Variability
-
Recommendation: Ensure consistent cell passage number, seeding density, and culture conditions. Cells at different growth phases can exhibit varying sensitivities to compounds.
Possible Cause 2: Compound Stability
-
Recommendation: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Degradation of the compound could lead to altered activity and cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Experimental Setup: Plate and treat cells as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[2]
Mitigation Strategies for this compound Induced Cytotoxicity
Q4: How can I mitigate the potential cytotoxicity of this compound in my experiments?
Strategy 1: Co-treatment with Antioxidants
-
Rationale: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Experimental Approach: Treat cells with the antioxidant prior to or concurrently with this compound and assess cell viability using standard assays.
Strategy 2: Modulating Downstream Signaling
-
Rationale: If a specific pro-apoptotic pathway is identified (e.g., caspase activation), co-treatment with a specific inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) can help confirm the mechanism and potentially rescue the cells.
Strategy 3: Optimizing Exposure Time
-
Rationale: Cytotoxicity may be time-dependent. Reducing the duration of exposure to this compound might be sufficient to achieve the desired pharmacological effect while minimizing cell death.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 4. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Calcium Channel Blocker Toxicity | Anesthesia Key [aneskey.com]
- 6. litfl.com [litfl.com]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. praxilabs.com [praxilabs.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Overcoming poor cell permeability of (Rac)-MEM 1003
Welcome to the technical support center for (Rac)-MEM 1003. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges during their experiments, with a specific focus on addressing issues related to poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) compound that acts as an L-type calcium channel antagonist.[1][2] Its primary mechanism is to block the influx of calcium ions through L-type calcium channels, which are voltage-gated ion channels crucial for regulating intracellular calcium levels in neurons and other excitable cells.[3][4][5] In the context of neurodegenerative diseases like Alzheimer's, abnormal calcium signaling is a key pathological feature.[3] By modulating these channels, MEM 1003 is thought to restore normal calcium homeostasis, offering neuroprotective effects.[3][4]
Q2: I am observing a weaker-than-expected effect of this compound in my cell-based assay. Could this be a cell permeability issue?
A2: Yes, a weaker-than-expected biological response is a common indicator of poor cell permeability or insufficient intracellular concentration of a compound. While MEM 1003 has been evaluated in clinical trials, suggesting adequate bioavailability in vivo, achieving effective concentrations within cells in an in vitro setting can be challenging.[6] Factors such as the specific cell type, experimental conditions, and the compound's formulation can all influence its ability to cross the cell membrane.
Q3: What are the general strategies to improve the cellular uptake of lipophilic compounds like this compound?
A3: Several strategies can be employed to enhance the permeability of lipophilic drugs across biological membranes. These include:
-
Use of Permeation Enhancers: Solvents like Dimethyl Sulfoxide (DMSO) can transiently increase membrane permeability.[7]
-
Formulation with Carriers: Encapsulating the compound in delivery systems like liposomes or nanoparticles can facilitate its entry into cells.[8]
-
Prodrug Approach: Modifying the drug into a more permeable "prodrug" that converts to the active form inside the cell is a common strategy in drug development.[9]
-
Use of Surfactants or Co-solvents: Excipients that improve solubility can consequently improve permeability.[10]
Troubleshooting Guide: Poor Cellular Uptake of this compound
If you suspect poor cell permeability is affecting your results, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Compound Solubility and Stability
Issue: The compound may be precipitating in your aqueous culture medium, drastically reducing the concentration available to the cells.
Troubleshooting Actions:
-
Prepare Fresh Stock Solutions: Prepare a fresh, concentrated stock solution of this compound in an appropriate organic solvent like DMSO.[2]
-
Check for Precipitation: When diluting the stock into your final aqueous buffer or medium, visually inspect for any cloudiness or precipitate, both immediately and after incubation at 37°C.
-
Perform a Solubility Test: Use spectrophotometry or HPLC to determine the actual concentration of the compound in your final working solution after a period equivalent to your experiment's duration.
Step 2: Optimize Vehicle and Final Concentration
Issue: The concentration of the vehicle (e.g., DMSO) may be too low for adequate solubility or too high, causing cellular toxicity.
Troubleshooting Actions:
-
Vehicle Concentration: Ensure the final concentration of DMSO or other organic solvents is consistent across all experiments and is below the toxicity threshold for your cell line (typically <0.5%).
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine if the issue is potency-related rather than a complete lack of permeability.
Step 3: Employ Permeability Enhancement Techniques
If solubility is confirmed and the effect is still minimal, you can try methods to actively enhance cellular uptake. The following table summarizes potential strategies and key parameters to consider.
| Strategy | Agent/System | Typical Working Concentration | Key Considerations |
| Solvent-based Enhancement | DMSO | 0.1% - 1.0% (v/v) | Cell line dependent; can have off-target effects at higher concentrations.[7] |
| Lipid-based Carriers | Liposomes (e.g., DOTAP) | Varies by formulation | Can improve delivery of lipophilic drugs; may require specific formulation protocols.[8] |
| Cyclodextrin Complexation | SBE-β-CD | 1-20% (w/v) | Can increase aqueous solubility and availability.[2] |
| Surfactants | Tween-80 | 0.01% - 0.1% (v/v) | Used to create stable emulsions; check for cell toxicity.[2] |
This table presents illustrative data and common ranges. Optimal concentrations must be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound with a Co-Solvent/Surfactant System
This protocol is adapted from general methods for formulating poorly soluble compounds for in vivo and in vitro use.[2]
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL).
-
Prepare Vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution.
-
Combine: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline or your cell culture medium to the mixture to reach a final volume of 1 mL. Mix until a clear solution is formed.
-
Application: Add the final formulation to your cells at the desired concentration. Remember to include a vehicle-only control in your experiment.
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the key signaling pathway targeted by this compound and a logical workflow for troubleshooting permeability issues in a typical cell-based experiment.
Caption: Mechanism of action of this compound on L-type calcium channels.
Caption: Troubleshooting workflow for poor cell permeability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. media.corporate-ir.net [media.corporate-ir.net]
- 4. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 5. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: (Rac)-MEM 1003 and Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (Rac)-MEM 1003 in fluorescence-based experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of MEM 1003. MEM 1003 is a dihydropyridine (B1217469) compound that functions as a potent L-type Ca2+ channel antagonist and is under investigation for its potential therapeutic role in Alzheimer's disease.[1][2]
Q2: Could this compound interfere with my fluorescence-based assay?
Any small molecule, including this compound, has the potential to interfere with fluorescence-based assays. The two primary modes of interference are autofluorescence and fluorescence quenching.[3][4] It is crucial to perform control experiments to determine if interference is occurring.
Q3: What is autofluorescence and how can I detect it?
Autofluorescence is the natural emission of light by a compound when it is excited by a certain wavelength of light.[5] If this compound is autofluorescent at the excitation and emission wavelengths of your dye, it can lead to false-positive signals or artificially high readings.[4]
To detect autofluorescence, you should measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, but without the fluorescent dye. A significant signal compared to the buffer alone indicates autofluorescence.[3]
Q4: What is fluorescence quenching?
Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore without permanently inactivating it. This can happen through various mechanisms, such as collisional quenching or Förster resonance energy transfer (FRET). Quenching can lead to false-negative results or an underestimation of the signal.[4]
Q5: How can I determine if this compound is quenching my fluorescent dye?
To test for quenching, you can perform a control experiment where you measure the fluorescence of your dye in the assay buffer with and without this compound. A decrease in the fluorescence signal in the presence of this compound suggests quenching.
Troubleshooting Guide: Investigating this compound Interference
If you suspect that this compound is interfering with your assay, follow this step-by-step guide to identify and potentially mitigate the issue.
Step 1: Initial Screening for Interference
This initial experiment will help you determine if there is a general issue of interference.
Experimental Protocol:
-
Prepare Solutions:
-
Assay Buffer
-
Fluorescent Dye Stock Solution (in a suitable solvent like DMSO)
-
This compound Stock Solution (in a suitable solvent like DMSO)
-
-
Plate Setup: Use a microplate reader for this experiment. Set up the following wells:
-
Buffer Blank: Assay Buffer only.
-
Dye Control: Assay Buffer + Fluorescent Dye.
-
Compound Control: Assay Buffer + this compound (at the highest concentration used in your main experiment).
-
Test Well: Assay Buffer + Fluorescent Dye + this compound.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature).
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for your dye.
Data Interpretation:
| Well Condition | Expected Result if No Interference | Observed Result Suggesting Interference | Potential Type of Interference |
| Compound Control | Signal similar to Buffer Blank | Signal significantly higher than Buffer Blank | Autofluorescence |
| Test Well | Signal similar to Dye Control | Signal significantly lower than Dye Control | Quenching |
| Test Well | Signal similar to Dye Control | Signal significantly higher than Dye Control | Autofluorescence or other complex interaction |
Troubleshooting Workflow
Caption: Workflow for initial screening of this compound interference.
Step 2: Characterizing Autofluorescence
If autofluorescence is suspected, you need to determine its spectral properties.
Experimental Protocol:
-
Prepare Sample: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Spectral Scan: Use a spectrophotometer or a plate reader with spectral scanning capabilities.
-
Excitation Scan: Set the emission wavelength to that of your fluorescent dye and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to that of your fluorescent dye and scan a range of emission wavelengths.
-
Data Interpretation:
If the excitation and emission spectra of this compound overlap with those of your fluorescent dye, autofluorescence is a likely problem.
Autofluorescence and Quenching Explained
Caption: Conceptual diagrams of autofluorescence and quenching.
Step 3: Mitigating Interference
Based on your findings, you can take several steps to mitigate the interference.
| Mitigation Strategy | Description | When to Use |
| Subtract Background | Subtract the signal from the "Compound Control" wells from your experimental wells.[3] | For low to moderate autofluorescence. |
| Change Fluorophore | Select a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.[5] | When autofluorescence is high and background subtraction is insufficient. |
| Time-Resolved Fluorescence (TRF) | Use a TRF-based assay. Autofluorescence from small molecules is typically short-lived, while the signal from TRF probes is long-lived. | When spectral separation is not possible and suitable TRF reagents are available. |
| Assay Re-design | If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence. | When fluorescence interference cannot be overcome. |
Disclaimer: The information provided in this technical support center is intended as a general guide. It is essential to perform appropriate controls for your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating (Rac)-MEM 1003 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of (Rac)-MEM 1003 in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1][2] Its primary mechanism is to block the influx of calcium ions (Ca2+) into cells, particularly neurons. This modulation of intracellular calcium levels is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1][2]
Q2: What is the expected downstream signaling effect of this compound in neuronal cells?
A2: By blocking L-type calcium channels, this compound is expected to reduce intracellular calcium concentrations that rise in response to membrane depolarization. A key downstream effect of this is the modulation of calcium-dependent signaling pathways. For instance, the influx of calcium through L-type channels is known to be essential for the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133. Therefore, treatment with this compound is expected to decrease the levels of phosphorylated CREB (pCREB) in response to a depolarizing stimulus.
Q3: I am observing no effect of this compound in my cell-based assay. What are the possible reasons?
A3: A lack of an observable effect can be due to several factors. Firstly, issues with the compound itself, such as poor solubility or degradation, could be a cause. Secondly, problems with the cell culture system, like low expression of L-type calcium channels or poor cell health, might be the reason. Lastly, the experimental design, including suboptimal compound concentration or inappropriate stimulus, could lead to a lack of effect. A systematic troubleshooting approach is recommended to identify the root cause.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound, like many dihydropyridine derivatives, has poor aqueous solubility. It is typically dissolved in an organic solvent such as DMSO to create a stock solution. For cell-based assays, this stock solution is then further diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the cells (typically ≤ 0.1% DMSO).
Q5: What are some potential off-target effects of dihydropyridine calcium channel blockers?
A5: While dihydropyridines are selective for L-type calcium channels, some members of this class have been reported to have other effects, particularly at higher concentrations. These can include interactions with other ion channels or cellular receptors. It is advisable to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
-
Problem: You observe precipitation of this compound when diluting the stock solution in your aqueous assay buffer.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: Dihydropyridines are notoriously hydrophobic.
-
Solution: Increase the final concentration of a biocompatible co-solvent like DMSO, but keep it below cytotoxic levels. Alternatively, consider using a formulation aid such as a cyclodextrin (B1172386) or a non-ionic surfactant like Polysorbate 20 to improve solubility.
-
-
Incorrect pH of the Buffer: The solubility of some compounds can be pH-dependent.
-
Solution: Check the pH of your assay buffer and adjust if necessary, ensuring it remains within a physiologically acceptable range for your cells.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Ensure your buffer is at the appropriate temperature (e.g., 37°C for cell-based assays) when adding the compound.
-
-
Issue 2: Inconsistent or Noisy Results in Calcium Imaging Assays
-
Problem: You are getting highly variable or noisy fluorescence signals in your Fura-2 AM calcium imaging experiments.
-
Possible Causes & Solutions:
-
Uneven Dye Loading: Cells may not be loading the Fura-2 AM dye uniformly.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure a gentle washing step to remove extracellular dye without detaching cells.
-
-
Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage cells and bleach the dye.
-
Solution: Reduce the intensity and duration of light exposure. Use a neutral density filter if available.
-
-
Cell Health: Unhealthy or dying cells will have dysregulated calcium homeostasis.
-
Solution: Ensure your cells are healthy and not overgrown before starting the experiment. Use a viability stain to confirm cell health.
-
-
Bubbles in the Imaging Chamber: Bubbles can interfere with the light path and cause artifacts.
-
Solution: Be careful when adding solutions to the imaging chamber to avoid introducing bubbles.
-
-
Issue 3: No Change in pCREB Levels After Treatment
-
Problem: Western blot analysis shows no significant decrease in pCREB levels after treating with this compound and stimulating the cells.
-
Possible Causes & Solutions:
-
Ineffective Depolarization Stimulus: The stimulus used to induce pCREB may not be strong enough or may not be activating L-type calcium channels.
-
Solution: Ensure your stimulus (e.g., high potassium chloride, glutamate) is at a concentration and duration known to induce calcium influx and CREB phosphorylation in your cell type.
-
-
Suboptimal this compound Concentration: The concentration of the compound may be too low to effectively block the L-type calcium channels.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions.
-
-
Timing of Treatment and Lysis: The timing of compound pre-incubation and cell lysis after stimulation is critical.
-
Solution: Optimize the pre-incubation time with this compound and the time point for cell lysis after stimulation to capture the peak of pCREB signaling.
-
-
Poor Antibody Quality: The antibodies used for western blotting may not be specific or sensitive enough.
-
Solution: Use a validated antibody for pCREB and total CREB and optimize the antibody concentrations and incubation conditions.
-
-
Quantitative Data
| Compound | IC50 (nM) | Cell Type/Tissue | Reference |
| Nifedipine | 2.9 | Rat Aorta | [3] |
| SQ 32,547 | 5.5 | Rat Aorta | [3] |
| SQ 32,926 | 8.1 | Rat Aorta | [3] |
| Isoxazolyl DHP | 320 | Not Specified | [4] |
Experimental Protocols
Intracellular Calcium Imaging using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to a stimulus and the effect of this compound.
Methodology:
-
Cell Preparation: Plate neuronal cells on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a suitable buffer like HBSS).
-
Wash the cells once with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently twice with the buffer to remove extracellular dye.
-
-
Compound Incubation: Incubate the cells with the desired concentration of this compound or vehicle control for an optimized period (e.g., 15-30 minutes).
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply a depolarizing stimulus (e.g., KCl) and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon stimulation in the presence and absence of this compound.
Western Blot for Phospho-CREB (pCREB)
Objective: To determine the effect of this compound on the phosphorylation of CREB in response to a depolarizing stimulus.
Methodology:
-
Cell Treatment:
-
Plate neuronal cells and grow to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for the desired time.
-
Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. Express the results as the ratio of pCREB to total CREB.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on L-type calcium currents.
Methodology:
-
Cell Preparation: Use cultured neuronal cells or acutely dissociated neurons.
-
Recording Setup:
-
Place the cells in a recording chamber on an inverted microscope.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ.
-
-
Solutions:
-
External Solution: Contains physiological concentrations of ions, with a calcium salt (e.g., CaCl2 or BaCl2) as the charge carrier.
-
Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium.
-
-
Recording Procedure:
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of around -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +40 mV) to elicit calcium currents.
-
-
Compound Application:
-
Record baseline calcium currents.
-
Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Record the calcium currents in the presence of the compound.
-
-
Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of this compound. Construct a current-voltage (I-V) relationship and a dose-response curve to determine the IC50 of the compound.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validating this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Comparative Guide: (Rac)-MEM 1003 and Verapamil in L-type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-MEM 1003 and the classical L-type calcium channel blocker, verapamil (B1683045). While direct comparative studies with quantitative data for this compound are not extensively available in the public domain, this document synthesizes known characteristics and presents established experimental protocols for evaluating such compounds.
Overview and Key Distinctions
Verapamil is a first-generation phenylalkylamine L-type calcium channel blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] Its therapeutic effects are primarily mediated by blocking L-type calcium channels in cardiac and vascular smooth muscle, leading to reduced heart contractility and vasodilation.[1][3] However, verapamil is also known to interact with other ion channels, including T-type calcium channels and various potassium channels.[3][4][5][6]
This compound is a novel L-type calcium channel modulator that has been developed with a focus on central nervous system (CNS) applications, particularly for Alzheimer's disease.[7] A key differentiating feature of MEM 1003 is its reported selective effects on the CNS with a superior cardiovascular safety profile compared to traditional L-type calcium channel blockers.[7] It is designed to address abnormal calcium signaling in neurons, which is implicated in age-related cognitive decline and neurodegenerative diseases.[7]
Comparative Data Summary
The following table summarizes the known characteristics of this compound and verapamil based on available information. It is important to note the absence of direct, head-to-head quantitative comparisons in the provided search results.
| Feature | This compound | Verapamil |
| Primary Target | L-type Calcium Channels[7] | L-type Calcium Channels[1][2] |
| Therapeutic Area | Alzheimer's Disease (investigational)[7] | Hypertension, Angina, Arrhythmia[1] |
| Tissue Selectivity | CNS-selective[7] | Primarily cardiovascular system (cardiac and vascular smooth muscle)[3][8] |
| Reported Side Effects | Good cardiovascular safety profile[7] | Effects on heart rate and contractility[1][9] |
| Off-Target Effects | Not extensively detailed in public literature. | Blocks T-type calcium channels and various potassium channels (e.g., hERG)[4][5][6][9] |
| Development Status | In Phase 2A clinical trials for Alzheimer's disease[7] | Clinically approved and widely used for decades[1] |
Signaling Pathway of L-type Calcium Channel Blockade
L-type calcium channels are voltage-gated ion channels that play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and gene expression. Influx of Ca2+ through these channels acts as a second messenger, initiating a cascade of intracellular events. Both this compound and verapamil exert their primary effects by physically obstructing the channel pore, thereby inhibiting this Ca2+ influx.
Caption: Mechanism of L-type calcium channel blockade by this compound or verapamil.
Experimental Protocols for Assessing L-type Calcium Channel Blockade
The efficacy and selectivity of L-type calcium channel blockers can be determined using various in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
Objective: To measure the inhibitory effect of a compound on L-type calcium channel currents.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the L-type calcium channel of interest (e.g., CHO or HEK293 cells) or primary cells such as cardiomyocytes or neurons.[10]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
Extracellular (Bath) Solution: Contains a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2) and blockers for other ion channels to isolate the L-type current. A typical composition might be (in mM): 137 NaCl, 20 KCl, 10 HEPES, 5 glucose, 2 CaCl2, 1 MgCl2, at pH 7.4.[11]
-
Intracellular (Pipette) Solution: Contains a cesium-based salt to block potassium channels and a calcium chelator (e.g., EGTA) to control intracellular calcium levels.
-
-
Voltage Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -90 mV or -100 mV) to keep the channels in a closed state.[10]
-
Apply depolarizing voltage steps (e.g., to 0 mV for 25-150 ms) to activate the L-type calcium channels and record the resulting inward current.[10][12]
-
Repeat these depolarizing pulses at a set frequency (e.g., every 10 seconds).[10]
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the bath with the test compound (this compound or verapamil) at various concentrations.
-
Data Analysis: Measure the peak inward current before and after compound application. Plot the concentration-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the channel current).[4]
Caption: General workflow for patch-clamp electrophysiology experiments.
Calcium Flux Assay
This is a higher-throughput method to screen for compounds that modulate calcium influx.
Objective: To measure the effect of a compound on intracellular calcium concentration following depolarization.
Methodology:
-
Cell Preparation: Plate primary cortical neurons or a suitable cell line in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with the test compound (this compound or verapamil) at various concentrations.
-
Depolarization: Induce depolarization to open voltage-gated calcium channels. This can be achieved by adding a high concentration of potassium chloride (KCl) to the extracellular buffer.[11] To enhance the L-type channel response, a channel agonist like Bay K8644 can be included.[11]
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Compare the fluorescence change in compound-treated wells to control wells. Calculate the percent inhibition of the depolarization-induced calcium influx and determine the IC50 value.[11]
Conclusion
Verapamil remains a cornerstone in the management of cardiovascular diseases due to its effective blockade of L-type calcium channels.[2] However, its lack of tissue selectivity can lead to undesirable side effects. This compound represents a promising next-generation L-type calcium channel modulator with a distinct therapeutic focus on the CNS and an improved safety profile.[7] While direct comparative data is needed for a definitive assessment, the differing pharmacological profiles suggest distinct clinical applications for these two compounds. The experimental protocols outlined above provide a framework for future studies to quantitatively compare the potency and selectivity of novel modulators like this compound against established drugs such as verapamil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 4. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.corporate-ir.net [media.corporate-ir.net]
- 8. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
A Comparative Analysis of (Rac)-MEM 1003 and Nifedipine for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective agents, L-type calcium channel (LTCC) blockers have emerged as a promising therapeutic class. Dysregulation of calcium homeostasis is a key pathological feature in many neurodegenerative diseases, and LTCCs play a significant role in this process.[1][2] This guide provides a comparative overview of two such blockers: (Rac)-MEM 1003, a novel compound under investigation for Alzheimer's disease, and nifedipine (B1678770), a widely used antihypertensive drug with potential neuroprotective properties.
This document synthesizes available preclinical data to objectively compare their mechanisms of action, neuroprotective efficacy, and the experimental frameworks used to evaluate them.
At a Glance: Key Differences
| Feature | This compound | Nifedipine |
| Primary Indication | Investigational for Alzheimer's Disease | Hypertension, Angina[3] |
| Reported Potency | High-affinity binding to brain dihydropyridine (B1217469) sites (~5nM)[4] | Effective in micromolar concentrations for neuroprotection[5][6][7] |
| CNS Selectivity | Optimized for central nervous system activity with a favorable cardiovascular safety profile[4] | Systemic effects on blood pressure are a primary feature[8] |
| Neuroprotective Data | Primarily cognitive improvement in animal models of aging[4] | Demonstrated neuronal survival in various in vitro and in vivo neurotoxicity models[5][6][7][9] |
Quantitative Neuroprotective Data
Direct comparative studies on the neuroprotective efficacy of this compound and nifedipine are not currently available in the published literature. The following tables summarize the existing quantitative data for each compound from different experimental models. Therefore, the data presented here should not be directly compared.
This compound: In Vivo Cognitive Enhancement
The primary data available for this compound focuses on its ability to ameliorate cognitive deficits in aged animal models, which is an indirect measure of neuroprotection.
| Experimental Model | Dosing | Key Finding | Reference |
| Morris Water Maze (Aged Impaired Rats) | 1.0, 10.0 mg/kg (i.p.) | Improved learning and memory deficits. | [4] |
Nifedipine: In Vitro and In Vivo Neuroprotection
Nifedipine has been evaluated in various models of neuronal injury, with data available on cell viability and functional outcomes.
| Experimental Model | Compound Concentration/Dose | Endpoint | Neuroprotective Effect | Reference |
| Oxygen-Glucose Deprivation (OGD) in PC12 Cells | 1-100 µM | Cell Viability (LDH assay) | 30-55±8% protection | [5][6] |
| OGD in Rat Hippocampal Slices | 1-100 µM | Neuronal Survival | 29±5% protection | [5][6] |
| Trophic Withdrawal in PC12 Cells | 100 µM | Cell Viability (LDH & Caspase 3) | 10±3% protection | [5][6] |
| Axotomy-Induced Cell Death (Rat Substantia Nigra Neurons) | 1 and 10 µM | Neuronal Survival | Significant enhancement of survival | [7] |
| Cuprizone-Induced Demyelination (Mice) | 5 mg/kg/day (p.o.) | Behavioral & Histological | Improved motor function and restored myelin basic protein expression. | [9] |
Signaling Pathways in Neuroprotection
The primary mechanism of action for both this compound and nifedipine is the blockade of L-type voltage-gated calcium channels. However, the downstream consequences of this action, as well as potential secondary mechanisms, are crucial for their neuroprotective effects.
Experimental Protocols
A variety of in vitro and in vivo models are used to assess the neuroprotective potential of compounds like this compound and nifedipine. Below are descriptions of key experimental methodologies cited in the supporting literature.
In Vitro Neuroprotection Assays
-
Oxygen-Glucose Deprivation (OGD): This is a common in vitro model of ischemia.
-
Cell Culture: PC12 cells or primary neurons are cultured under standard conditions. For PC12 cells, differentiation is often induced with Nerve Growth Factor (NGF).
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period.
-
Treatment: The compound of interest (e.g., nifedipine) is added to the culture medium before, during, or after the OGD period.
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner of apoptosis. Its activity is measured to quantify apoptotic cell death.
-
-
-
Axotomy-Induced Cell Death in Organotypic Cultures: This model mimics neuronal injury.
-
Slice Preparation: Thin vibrosections of specific brain regions (e.g., containing the substantia nigra) are prepared from postnatal rats.
-
Culture: The slices are cultured on semipermeable membranes. Axotomy is induced by the slicing process itself.
-
Treatment: The test compound is added to the culture medium.
-
Assessment of Neuronal Survival: Specific neuronal populations (e.g., dopaminergic neurons) are identified by immunohistochemistry (e.g., staining for tyrosine hydroxylase) and counted to determine the extent of survival.
-
In Vivo Neuroprotection and Cognitive Enhancement Assays
-
Morris Water Maze: This is a widely used test for spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Training: Rats are placed in the pool and must learn the location of the hidden platform to escape the water.
-
Treatment: The test compound (e.g., MEM 1003) is administered before or after training sessions.
-
Probe Trial: The platform is removed, and the time the rat spends in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Cuprizone-Induced Demyelination: This is a model for studying demyelination and remyelination, relevant to diseases like multiple sclerosis.
-
Induction: Mice are fed a diet containing cuprizone (B1210641), which induces oligodendrocyte death and subsequent demyelination.
-
Treatment: The test compound (e.g., nifedipine) is administered during the cuprizone feeding period.
-
Assessment:
-
Behavioral Tests: Motor coordination and locomotor activity are assessed using tests like the rotarod and open field test.
-
Histology: Brain sections are stained (e.g., with Luxol Fast Blue) to visualize myelin. The expression of myelin basic protein is also quantified.
-
-
Conclusion
Both this compound and nifedipine demonstrate neuroprotective potential through the modulation of L-type calcium channels. This compound is distinguished by its high potency and CNS-selective profile, with preclinical data supporting its potential to improve cognitive function in the context of aging.[4] Nifedipine, while a systemically acting drug, has shown direct neuroprotective effects in various models of neuronal injury, possibly through both calcium channel blockade and anti-inflammatory mechanisms.[5][6][7][9]
The lack of head-to-head comparative studies makes it impossible to definitively state which compound is more efficacious for neuroprotection. The choice of compound for further research and development would depend on the specific neurological condition being targeted, the desired therapeutic window, and the tolerance for peripheral cardiovascular effects. Future research should aim to directly compare these and other L-type calcium channel blockers in standardized models of neurodegeneration to better elucidate their relative therapeutic potential.
References
- 1. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Signaling and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. media.corporate-ir.net [media.corporate-ir.net]
- 5. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nifedipine and nimodipine protect dopaminergic substantia nigra neurons against axotomy-induced cell death in rat vibrosections via modulating inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Telmisartan and Nifedipine Against Cuprizone-Induced Demyelination and Behavioral Dysfunction in Mice: Roles of NF-κB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-MEM 1003 and Other Therapeutic Agents for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational drug (Rac)-MEM 1003 against established Alzheimer's disease (AD) therapies, including cholinesterase inhibitors and NMDA receptor antagonists. The information is supported by available clinical trial data and detailed experimental protocols to aid in research and development efforts.
Introduction to Therapeutic Strategies in Alzheimer's Disease
The management of Alzheimer's disease currently revolves around symptomatic treatment, primarily through two classes of drugs: cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. Cholinesterase inhibitors, such as donepezil (B133215), rivastigmine (B141), and galantamine, work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.[1] NMDA receptor antagonists, like memantine (B1676192), modulate the glutamatergic system to prevent excitotoxicity, which is implicated in neuronal damage in AD.[2][3]
This compound is an investigational drug that offers a different mechanistic approach. It is the racemate of MEM 1003, a potent L-type calcium channel antagonist.[4] The therapeutic rationale for this compound is based on the hypothesis that dysregulation of calcium homeostasis contributes to the pathophysiology of Alzheimer's disease. By blocking L-type calcium channels, this compound is proposed to protect neurons from calcium-induced damage.[4][5]
Efficacy Comparison from Clinical Trials
The following table summarizes the available quantitative efficacy data from clinical trials of this compound and representative approved Alzheimer's disease drugs. It is important to note that the data for this compound is from a Phase 2a clinical trial press release and has not been published in a peer-reviewed journal. Therefore, a direct, head-to-head comparison of efficacy cannot be definitively made.
| Drug/Drug Class | Trial | Primary Efficacy Endpoint | Mean Change from Baseline (Drug vs. Placebo) | p-value | Secondary Efficacy Endpoints |
| This compound | Phase 2a | 12-week change in ADAS-cog | Not statistically significant in the overall population. Favorable trend in subgroup on cholinesterase inhibitors (data not provided). | >0.05 | Numeric improvements in MMSE, ADCS-ADL, CIBIC-plus, and NPI in the subgroup on cholinesterase inhibitors (data not provided).[1] |
| Donepezil | Rogers et al., 1998 | 24-week change in ADAS-cog | -2.9 (10 mg/day) vs. Placebo | <0.001 | Statistically significant improvement in CIBIC-plus.[6] |
| Rivastigmine | Corey-Bloom et al., 1998 | 26-week change in ADAS-cog | -4.9 (6-12 mg/day) vs. Placebo | <0.05 | Statistically significant improvement in CIBIC-Plus. |
| Galantamine | Raskind et al., 2000 | 6-month change in ADAS-cog | -3.8 (24 mg/day) and -3.9 (32 mg/day) vs. Placebo | <0.001 | Statistically significant improvement in CIBIC-plus.[7] |
| Memantine | Reisberg et al., 2003 | 28-week change in CIBIC-Plus and ADCS-ADLsev | Statistically significant benefit over placebo. | 0.03 (CIBIC-Plus), 0.003 (ADCS-ADLsev) | Statistically significant improvement in SIB.[3] |
Experimental Protocols of Key Clinical Trials
This compound: Phase 2a Study
-
Objective: To evaluate the safety and efficacy of this compound in patients with mild to moderate Alzheimer's disease.[4]
-
Study Design: A 12-week, multi-center, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: 183 subjects with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 10 and 24.[1][4] Patients were either not on other AD therapies or on a stable dose of a cholinesterase inhibitor.[1]
-
Dosage: Patients were randomized to receive this compound at doses of 30 mg or 90 mg twice daily, or placebo.[1]
-
Primary Outcome Measure: The mean change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) score at 12 weeks.[1]
-
Secondary Outcome Measures: Changes in the Mini-Mental State Exam (MMSE), the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL), the Clinician Interview-Based Impression of Change with Caregiver Input (CIBIC-plus), and the Neuropsychiatric Inventory (NPI).[1]
Donepezil: Pivotal Trial (Rogers et al., 1998)
-
Objective: To evaluate the efficacy and safety of donepezil in patients with mild to moderate Alzheimer's disease.[6]
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial, followed by a 6-week single-blind placebo washout period.[6]
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease.[6]
-
Dosage: Patients were randomized to receive 5 mg or 10 mg of donepezil once daily, or placebo.[6]
-
Primary Outcome Measures: The cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Interview Based Impression of Change-Plus (CIBIC-plus).[6]
-
Secondary Outcome Measures: Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB), and patient-rated Quality of Life (QoL).[6]
Rivastigmine: Pivotal Trial (Corey-Bloom et al., 1998)
-
Objective: To evaluate the efficacy and safety of two dose ranges of rivastigmine in patients with mild to moderately severe probable Alzheimer's disease.
-
Study Design: A 26-week, prospective, randomized, multicenter, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 50-85 years with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria and a MMSE score of 10-26.[8]
-
Dosage: Patients were randomized to receive placebo, a lower dose of rivastigmine (1-4 mg/day), or a higher dose of rivastigmine (6-12 mg/day).
-
Primary Outcome Measures: The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus).
-
Secondary Outcome Measure: The Progressive Deterioration Scale (PDS) for activities of daily living.
Galantamine: Pivotal Trial (Raskind et al., 2000)
-
Objective: To evaluate the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.[7]
-
Study Design: A 6-month, multicenter, double-blind, placebo-controlled trial, followed by a 6-month open-label extension.[7]
-
Patient Population: 636 patients with a diagnosis of mild to moderate Alzheimer's disease.[7]
-
Dosage: Patients were randomized to placebo or galantamine, with maintenance doses of 24 mg/day or 32 mg/day.[7]
-
Primary Outcome Measures: The 11-item ADAS-cog and the CIBIC-plus.[7]
-
Secondary Outcome Measure: The Disability Assessment for Dementia (DAD) scale.[7]
Memantine: Pivotal Trial (Reisberg et al., 2003)
-
Objective: To investigate the efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease.[3]
-
Study Design: A 28-week, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 252 patients with moderate-to-severe Alzheimer's disease.[3]
-
Dosage: Patients were randomized to receive either placebo or 20 mg of memantine daily.[3]
-
Primary Outcome Measures: The CIBIC-Plus and the Alzheimer's Disease Cooperative Study Activities of Daily Living Inventory modified for severe dementia (ADCS-ADLsev).[3]
-
Secondary Outcome Measures: The Severe Impairment Battery (SIB) and other measures of cognition, function, and behavior.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the established Alzheimer's disease drug classes.
Caption: this compound blocks L-type calcium channels, reducing calcium influx.
Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine.
Caption: Memantine blocks NMDA receptors to prevent excitotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial in Alzheimer's disease.
Caption: A generalized workflow for a randomized controlled clinical trial in AD.
Conclusion
This compound represents a novel therapeutic approach for Alzheimer's disease by targeting calcium dysregulation. However, the available data from its Phase 2a clinical trial is limited and did not demonstrate a statistically significant benefit in the overall patient population. In contrast, cholinesterase inhibitors and the NMDA receptor antagonist memantine have shown modest but statistically significant efficacy in improving or slowing the decline of cognitive and functional abilities in patients with Alzheimer's disease through well-established mechanisms of action. Further clinical investigation with published, peer-reviewed data would be necessary to fully evaluate the potential of this compound in the therapeutic landscape of Alzheimer's disease.
References
- 1. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of L-type Calcium Channel Blockers: A Framework for Evaluating (Rac)-MEM 1003
Introduction: (Rac)-MEM 1003 is a novel L-type calcium channel modulator under investigation for its potential neuroprotective properties. Validating its efficacy requires rigorous in vitro comparison against established compounds with similar mechanisms of action. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide provides a framework for its evaluation. We will utilize data from studies on nimodipine (B1678889), a well-characterized L-type calcium channel blocker, to illustrate how to structure a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals to design and interpret experiments aimed at validating the neuroprotective effects of new chemical entities like this compound.
Comparative Efficacy of L-type Calcium Channel Blockers in In Vitro Neurotoxicity Models
The following tables summarize the neuroprotective effects of nimodipine in various in vitro stress models. These data serve as a benchmark for what should be generated for this compound to allow for a meaningful comparison.
Table 1: Neuroprotective Effects of Nimodipine Against Various Stressors in Neuronal and Glial Cell Lines
| Cell Line | Stressor | Nimodipine Concentration | Cytotoxicity Reduction (%) | Reference |
| Schwann Cells | Osmotic Stress | 10 µM | Statistically Significant (p ≤ 0.01) | [1] |
| Oxidative Stress | 10 µM, 20 µM | Statistically Significant (p ≤ 0.001) | [1] | |
| Heat Stress | 10 µM | Statistically Significant (p ≤ 0.05) | [1] | |
| Immortalized Neurons | Osmotic Stress | 10 µM | 16.1 | [1] |
| Oxidative Stress | 10 µM, 20 µM | 33.3 | [1] | |
| Heat Stress | 10 µM | Statistically Significant (p ≤ 0.05) | [1] | |
| Astrocytes | Osmotic Stress | Not specified | Statistically Significant (p ≤ 0.01) | [1] |
| Oxidative Stress | Not specified | Statistically Significant (p ≤ 0.001) | [1] | |
| PC12 Cells | Ethanol (200 mM) | 20 µM | 39.1 | [2] |
| Osmotic Stress (450 mosmol/L) | Not specified | 34.7 | [2] |
Table 2: Comparison of Nimodipine and Nifedipine in an Excitotoxicity Model
| Compound | Concentration | Neuroprotection in NMDA-damaged OHSC | Reference |
| Nimodipine | 0.1 µM | Protective | [3] |
| 1 µM | Protective | [3] | |
| 20 µM | Protective | [3] | |
| Nifedipine | 0.1 µM | No Effect | [3] |
| 1 µM | No Effect | [3] | |
| 20 µM | No Effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for in vitro neuroprotection assays.
Protocol 1: Assessment of Neuroprotection Against Oxidative and Osmotic Stress
-
Cell Culture: Immortalized Schwann cells, neurons, and astrocytes are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., nimodipine at 1 µM, 10 µM, 20 µM) or vehicle control for 24 hours.
-
Induction of Stress:
-
Osmotic Stress: The culture medium's osmolarity is increased.
-
Oxidative Stress: Cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Heat Stress: Cells are incubated at an elevated temperature.
-
-
Cytotoxicity Measurement:
-
Lactate dehydrogenase (LDH) activity is measured in the cell culture supernatant. Increased LDH release is indicative of cell lysis and cytotoxicity.
-
The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the reduction in cytotoxicity by the test compound compared to the vehicle control.
Protocol 2: Organotypic Hippocampal Slice Culture (OHSC) Excitotoxicity Assay
-
Slice Preparation: Organotypic hippocampal slices are prepared from postnatal day 8-11 rat or mouse pups and cultured on membrane inserts.
-
Compound Application: The test compounds (e.g., nimodipine, nifedipine) are applied at various concentrations and for different pre-incubation times (e.g., 4 hours or 24 hours) before the excitotoxic insult.
-
Excitotoxic Insult: Neuronal damage is induced by exposing the slices to N-methyl-D-aspartate (NMDA).
-
Quantification of Neuronal Damage:
-
Propidium iodide (PI) staining is used to visualize dead cells. PI is a fluorescent dye that enters cells with compromised membranes.
-
The fluorescence intensity of PI is quantified to measure the extent of cell death in specific hippocampal regions (e.g., granular cell layer - GCL).
-
-
Data Analysis: The neuroprotective effect is determined by comparing the PI fluorescence in compound-treated slices to vehicle-treated, NMDA-damaged slices.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway for Nimodipine-Mediated Neuroprotection
Caption: Nimodipine's neuroprotective signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection screening.
The provided framework, using nimodipine as an exemplar, outlines the necessary components for a comprehensive in vitro validation of this compound's neuroprotective effects. To build a strong case for its therapeutic potential, it is imperative to generate robust, comparative data against established L-type calcium channel blockers across multiple, relevant neurotoxicity models. This includes detailed dose-response studies, elucidation of the underlying molecular mechanisms, and direct comparison of efficacy with compounds like nimodipine and nifedipine. The tables, protocols, and diagrams presented here serve as a template for such an investigation.
References
Cross-Reactivity Profile of (Rac)-MEM 1003: A Comparative Guide
(Rac)-MEM 1003 is a racemic mixture of MEM 1003, a dihydropyridine (B1217469) derivative that functions as a potent L-type calcium channel antagonist. [1][2] Developed primarily for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, its selectivity for the intended target over other ion channels is a critical aspect of its pharmacological profile.[1][2][3][4] This guide provides a comparative overview of the known cross-reactivity of this compound with other ion channels, supported by available data and experimental methodologies.
While specific quantitative data on the comprehensive cross-reactivity of this compound across a wide panel of ion channels is not extensively available in the public domain, the known information regarding its primary activity and the general selectivity profile of dihydropyridine calcium channel blockers can provide valuable insights for researchers.
Primary Target: L-Type Calcium Channels
This compound is designed to be a modulator of neuronal L-type calcium channels.[4] It has been optimized for central nervous system activity with the aim of having more benign cardiovascular effects compared to other dihydropyridine L-type calcium channel modulators.[3] L-type calcium channels are crucial for a variety of physiological processes, and their modulation is a key strategy in treating cardiovascular and neurological conditions.[5][6][7]
Comparison with Other Ion Channels
A comprehensive understanding of a drug candidate's selectivity is paramount in drug development to anticipate potential off-target effects. Dihydropyridines as a class are known to exhibit varying degrees of selectivity for different calcium channel subtypes and, in some cases, can interact with other ion channels.[1]
The table below is a template that would typically be used to summarize such cross-reactivity data. In the absence of specific values for this compound, it serves as an illustrative example of the data required for a comprehensive comparison.
| Ion Channel | Subtype | Test System | This compound Activity (e.g., IC50, Ki) | Reference |
| Calcium (CaV) | L-type (Primary Target) | e.g., HEK293 cells expressing CaV1.2 | Data Not Available | |
| T-type | e.g., Oocytes expressing CaV3.1/3.2/3.3 | Data Not Available | ||
| N-type | e.g., Superior cervical ganglion neurons | Data Not Available | ||
| P/Q-type | e.g., Cerebellar Purkinje neurons | Data Not Available | ||
| R-type | e.g., Cerebellar granule neurons | Data Not Available | ||
| Sodium (NaV) | e.g., NaV1.1 - 1.9 | e.g., HEK293 cells expressing specific subtypes | Data Not Available | |
| Potassium (KV) | Various subtypes | e.g., CHO cells expressing specific subtypes | Data Not Available |
Experimental Protocols
The assessment of ion channel cross-reactivity typically involves a combination of electrophysiological and radioligand binding assays.
Electrophysiology
Whole-cell patch-clamp is the gold standard technique for characterizing the functional effects of a compound on ion channels.
Objective: To measure the inhibitory or modulatory effect of this compound on ionic currents mediated by specific ion channels expressed in a cellular system (e.g., HEK293 cells, Xenopus oocytes, or primary neurons).
General Protocol:
-
Cell Preparation: Culture cells stably or transiently expressing the ion channel of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution and used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Achieve the whole-cell configuration by applying gentle suction to rupture the cell membrane under the pipette tip.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential. Apply voltage protocols (e.g., voltage steps or ramps) to elicit ionic currents through the channel of interest.
-
Compound Application: Perfuse the cells with an external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Plot concentration-response curves to determine the IC50 value (the concentration at which the compound inhibits 50% of the channel activity).
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for a specific ion channel receptor.
Objective: To measure the binding affinity (Ki) of this compound for the L-type calcium channel and other potential off-target ion channels.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target ion channel.
-
Incubation: Incubate the membranes with a specific radioligand (a radioactive molecule that binds to the target channel) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Logical Workflow for Assessing Cross-Reactivity
The following diagram illustrates the typical workflow for evaluating the cross-reactivity of a compound like this compound.
Caption: Workflow for assessing ion channel cross-reactivity.
Signaling Pathway of L-type Calcium Channel Blockade
The therapeutic effects of this compound are predicated on its ability to block L-type calcium channels, thereby reducing calcium influx into neurons. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of L-type calcium channel blockade.
References
- 1. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-MEM 1003 Enantiomers: A Review of Available Data
Introduction
(Rac)-MEM 1003 is a racemic mixture of a dihydropyridine (B1217469) derivative that has been investigated for its potential as a therapeutic agent, particularly in the context of Alzheimer's disease. As a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs), its mechanism of action centers on modulating calcium influx into neurons. Dysregulation of calcium homeostasis is implicated in the pathophysiology of several neurodegenerative disorders, making L-VGCCs a compelling target for drug development.
It is a well-established principle in pharmacology that the stereochemistry of a chiral drug can significantly influence its biological activity. The enantiomers of a racemic compound can exhibit quantitative differences in potency and efficacy, and in some cases, qualitative differences in their pharmacological profiles. For dihydropyridine calcium channel modulators, it has been observed that one enantiomer may act as a channel antagonist while the other can be a channel agonist.
L-type Calcium Channels and Neuronal Function
L-type voltage-gated calcium channels are critical for regulating intracellular calcium levels, which in turn governs a multitude of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. In conditions such as Alzheimer's disease, alterations in calcium signaling are thought to contribute to neuronal dysfunction and cell death. By blocking these channels, compounds like MEM 1003 are hypothesized to restore calcium homeostasis and exert neuroprotective effects.
The therapeutic potential of modulating L-VGCCs is underscored by the complex signaling pathways they influence. Calcium influx through these channels can activate various downstream effectors, leading to both physiological and pathological outcomes depending on the cellular context.
Figure 1: Simplified signaling pathway of L-type voltage-gated calcium channel activation and its modulation by this compound enantiomers.
The Importance of Stereochemistry in Dihydropyridines
The differential activity of enantiomers is a critical consideration in drug development. In the class of dihydropyridine calcium channel modulators, the (S)-enantiomer often exhibits significantly greater antagonist activity at L-type calcium channels compared to the (R)-enantiomer. In some instances, the (R)-enantiomer is not merely less potent but can act as a calcium channel agonist. This opposing biological activity underscores the necessity of studying each enantiomer in isolation to fully understand the pharmacological profile of a racemic mixture and to identify the eutomer (the more active enantiomer).
Current State of Research on MEM 1003 Enantiomers
Despite extensive searches of scientific databases and clinical trial registries, specific studies detailing the synthesis, isolation, and comparative pharmacological evaluation of (S)-MEM 1003 and (R)-MEM 1003 could not be located. The existing literature primarily focuses on the racemic mixture or refers to a single "(+)-enantiomer" without specifying its absolute configuration as (S) or (R).
Consequently, it is not possible to provide a quantitative comparison of the enantiomers' activities, including data on their binding affinities, IC50 values for channel blockade, or their effects in cellular or animal models. Furthermore, without such foundational data, a detailed experimental protocol for a comparative analysis cannot be constructed.
Future Directions
To address this knowledge gap, future research should focus on the following:
-
Enantioselective Synthesis or Chiral Resolution: The first step would be to either synthesize the individual (S)- and (R)-enantiomers of MEM 1003 with high enantiomeric purity or to develop a method for their efficient separation from the racemic mixture.
-
In Vitro Pharmacological Characterization: Once isolated, the enantiomers should be subjected to a battery of in vitro assays to determine their pharmacological profiles. This would include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of each enantiomer for the dihydropyridine binding site on the L-type calcium channel.
-
Electrophysiological Studies: Using techniques such as patch-clamp to measure the potency (IC50) of each enantiomer in blocking L-type calcium currents in neuronal cells.
-
-
Cellular and In Vivo Studies: The enantiomers should then be evaluated in cellular models of neurotoxicity and in animal models of neurodegenerative diseases to assess their neuroprotective potential and to identify any differences in their efficacy and side-effect profiles.
Conclusion
While this compound has shown promise as an L-type calcium channel antagonist, a critical piece of information for its further development is a thorough understanding of the pharmacological activities of its individual enantiomers. The principle of stereospecificity in drug action, particularly within the dihydropyridine class, strongly suggests that the (S) and (R) enantiomers of MEM 1003 are likely to possess different biological properties. The absence of publicly available data comparing these enantiomers represents a significant limitation in the current understanding of this compound. Further research focused on the stereoselective investigation of MEM 1003 is warranted to elucidate the full therapeutic potential of its individual enantiomers.
The Reproducibility Challenge in Cognitive Enhancement Research: A Case Study of (Rac)-MEM 1003 and a Comparative Look at Alzheimer's Disease Therapeutics
For researchers, scientists, and drug development professionals, the path from a promising preclinical compound to a clinically effective therapy is fraught with challenges, chief among them being the reproducibility of experimental results and the successful translation of preclinical findings to human trials. This guide uses the investigational drug (Rac)-MEM 1003 as a case study to explore these issues. We provide a comparative analysis of its clinical trial performance against established and emerging treatments for Alzheimer's disease, alongside detailed experimental protocols relevant to the preclinical assessment of cognitive enhancers.
This compound, the (+)-enantiomer of a dihydropyridine, is a neuronal L-type calcium channel modulator. The rationale for its development stemmed from the hypothesis that regulating calcium homeostasis in the brain, which can become perturbed in conditions like Alzheimer's disease, might offer a therapeutic benefit.[1] Despite promising preclinical data, the clinical development of MEM 1003 for Alzheimer's disease was halted after a Phase 2a trial failed to meet its primary endpoint. This outcome underscores the critical need for robust and reproducible preclinical data and highlights the translational gap that often exists between animal models and human disease.
This compound: From Preclinical Promise to Clinical Disappointment
Preclinical research on MEM 1003 suggested a potential for cognitive enhancement. A notable study in older rabbits using an eyeblink conditioning paradigm, a model of associative learning, demonstrated that a 2.0 mg/kg subcutaneous dose of MEM 1003 enhanced learning in both delay and trace conditioning paradigms.[2] This finding supported the hypothesis that modulating L-type calcium channels could ameliorate age-related cognitive decline.[2]
However, these encouraging preclinical results did not translate into clinical success. A multi-center, randomized, double-blind, placebo-controlled Phase 2a study involving 183 subjects with mild to moderate Alzheimer's disease was conducted to evaluate the efficacy and safety of MEM 1003. Participants received either 30 mg or 90 mg of MEM 1003 twice daily, or a placebo. The primary endpoint was the mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score over twelve weeks. The trial ultimately failed to demonstrate a statistically significant improvement in the ADAS-cog score for the overall population.
Summary of this compound Phase 2a Clinical Trial Data
| Endpoint | Placebo | MEM 1003 (30 mg BID) | MEM 1003 (90 mg BID) | Outcome |
| Primary Endpoint | ||||
| Mean Change in ADAS-cog | Not specified | Not specified | Not specified | Failed to meet primary endpoint |
| Safety | ||||
| Treatment-Emergent Adverse Events | Similar across all arms | Similar across all arms | Similar across all arms | Generally well-tolerated |
The Broader Challenge: Reproducibility in Preclinical Cognitive Enhancement Research
The story of MEM 1003 is not unique. The field of Alzheimer's disease research is replete with examples of compounds that showed promise in animal models but failed in human clinical trials. This highlights several key challenges:
-
Translatability of Animal Models: Animal models, while valuable, do not fully recapitulate the complex pathology of human Alzheimer's disease. This can lead to a disconnect between preclinical efficacy and clinical outcomes.
-
Publication Bias: Positive results are more likely to be published than negative or inconclusive ones, which can create an overly optimistic view of a compound's potential.
-
Lack of Standardized Protocols: Variations in experimental design, animal strains, and outcome measures across different laboratories can make it difficult to compare and reproduce findings.
A Comparative Look at Alternative Alzheimer's Disease Therapeutics
To provide context for the challenges faced by novel compounds like MEM 1003, it is useful to compare its profile with that of other therapeutic classes for Alzheimer's disease.
Comparative Overview of Alzheimer's Disease Therapeutics
| Drug Class | Mechanism of Action | Representative Drugs | Change in ADAS-cog from Placebo (approx.) | Common Adverse Events |
| L-type Calcium Channel Modulator | Modulates neuronal calcium influx | This compound | No significant difference | Generally well-tolerated in Phase 2a |
| Cholinesterase Inhibitors | Increases acetylcholine (B1216132) levels in the brain | Donepezil, Rivastigmine, Galantamine | -1.5 to -3.9 points[3][4][5] | Nausea, vomiting, diarrhea, dizziness[1][6][7][8] |
| NMDA Receptor Antagonist | Blocks the effects of excess glutamate | Memantine (B1676192) | Statistically significant benefit, but variable magnitude[9][10][11][12] | Dizziness, headache, confusion, constipation[13][14][15] |
| Amyloid-Targeting Monoclonal Antibodies | Target and clear amyloid-beta plaques | Aducanumab, Lecanemab, Donanemab | -1.4 to -1.86 points[16][17][18][19][20] | Amyloid-Related Imaging Abnormalities (ARIA)[3][21][22][23][24], headache, falls |
Signaling Pathways and Experimental Workflows
To aid researchers in their experimental design, the following diagrams illustrate the signaling pathway of L-type calcium channel modulation and a typical preclinical experimental workflow for a cognitive enhancer.
Figure 1: Simplified signaling pathway of L-type calcium channel modulation by this compound.
Figure 2: A representative experimental workflow for preclinical evaluation of a cognitive enhancer.
Detailed Methodologies for Key Preclinical Experiments
To facilitate the design of robust and reproducible preclinical studies, detailed protocols for key behavioral and molecular assays are provided below.
Behavioral Assays
-
Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days): Mice are given 4 trials per day to find the hidden platform from different starting positions. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (24 hours after last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.
-
-
Key Parameters: Escape latency, path length, time spent in the target quadrant.
-
-
Contextual Fear Conditioning (CFC) for Associative Memory
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Procedure:
-
Training Day: The mouse is placed in the chamber and allowed to explore for a few minutes. A conditioned stimulus (CS, e.g., a tone) is presented, followed by an unconditioned stimulus (US, a mild foot shock). This is typically repeated 1-3 times.
-
Context Test (24 hours later): The mouse is returned to the same chamber, and freezing behavior (a measure of fear) is recorded for a set period.
-
Cued Test (optional, 48 hours later): The mouse is placed in a novel context, and the CS is presented. Freezing behavior is recorded.
-
-
Key Parameter: Percentage of time spent freezing.
-
-
Novel Object Recognition (NOR) for Recognition Memory
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).
-
Test Phase (after a retention interval, e.g., 1 or 24 hours): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Key Parameter: Discrimination index (time spent with novel object / total exploration time).
-
Molecular and Cellular Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Amyloid-Beta (Aβ) Levels
-
Principle: A quantitative immunoassay to measure the concentration of Aβ40 and Aβ42 in brain homogenates.
-
Procedure:
-
Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors. For insoluble Aβ, a strong denaturant like formic acid or guanidine (B92328) HCl is used for extraction.[25][26][27][28]
-
Coating: A capture antibody specific for Aβ is coated onto the wells of a microplate.
-
Incubation: The brain homogenate samples and standards are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is read on a plate reader, and the concentration of Aβ is determined from a standard curve.
-
-
-
Western Blotting for Tau Phosphorylation
-
Principle: To detect and quantify the levels of total and phosphorylated tau protein in brain lysates.
-
Procedure:
-
Protein Extraction: Brain tissue is lysed to extract proteins.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total tau and various phosphorylated tau epitopes (e.g., AT8, PHF-1).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme is added, followed by a chemiluminescent substrate for detection.
-
Analysis: The band intensities are quantified using densitometry software.
-
-
-
Immunohistochemistry (IHC) for Plaque and Tangle Pathology
-
Principle: To visualize the localization and distribution of Aβ plaques and neurofibrillary tangles in brain sections.
-
Procedure:
-
Tissue Preparation: The brain is fixed, sectioned, and mounted on microscope slides.
-
Antigen Retrieval: If necessary, an antigen retrieval step is performed to unmask the epitopes.
-
Blocking and Antibody Incubation: Sections are blocked and then incubated with primary antibodies against Aβ (e.g., 6E10) or hyperphosphorylated tau.
-
Detection: A labeled secondary antibody and a chromogenic or fluorescent substrate are used for visualization.
-
Imaging and Analysis: Sections are imaged using a microscope, and the plaque or tangle load can be quantified using image analysis software.
-
-
By employing a battery of well-validated and standardized preclinical tests, and by being mindful of the inherent limitations of animal models, researchers can increase the likelihood of generating reproducible data that can more reliably predict clinical outcomes. The case of this compound serves as a valuable lesson in the ongoing quest for effective treatments for Alzheimer's disease and other cognitive disorders.
References
- 1. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aducanumab Use in Symptomatic Alzheimer Disease Evidence in Focus: A Report of the AAN Guidelines Subcommittee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. academic.oup.com [academic.oup.com]
- 5. neurology.org [neurology.org]
- 6. Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. consultant360.com [consultant360.com]
- 9. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and adverse effects of memantine treatment for Alzheimer's disease from randomized controlled trials [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of Concomitant Use of Cholinesterase Inhibitors or Memantine With Cognitive Decline in Alzheimer Clinical Trials: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Namenda side effects: Common, mild, and serious [medicalnewstoday.com]
- 15. Side effects of memantine - NHS [nhs.uk]
- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 17. Lilly's Donanemab Slows Clinical Decline of Alzheimer's Disease in Positive Phase 2 Trial [prnewswire.com]
- 18. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biospace.com [biospace.com]
- 20. Lilly’s Phase II Results in Alzheimer's Disease Cast Doubt on Donanemab's Pronounce [clinicaltrialsarena.com]
- 21. Frontiers | Amyloid-Related Imaging Abnormalities With Anti-amyloid Antibodies for the Treatment of Dementia Due to Alzheimer's Disease [frontiersin.org]
- 22. Amyloid-related imaging abnormalities (ARIA): radiological, biological and clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajnr.org [ajnr.org]
- 24. ajronline.org [ajronline.org]
- 25. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 27. docs.abcam.com [docs.abcam.com]
- 28. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-MEM 1003 and Nimodipine for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-MEM 1003 and nimodipine (B1678889), two L-type calcium channel modulators that have been investigated for their potential in cognitive enhancement. This document synthesizes available preclinical and clinical data to assist researchers in evaluating these compounds for future studies.
Executive Summary
Both this compound and nimodipine target L-type calcium channels, a mechanism hypothesized to be relevant for mitigating age-related and neurodegenerative cognitive decline by restoring calcium homeostasis in neurons. Nimodipine, an established drug, has been extensively studied, demonstrating neuroprotective effects and some pro-cognitive activity in preclinical models, though clinical results in dementia have been mixed. This compound, a CNS-selective modulator, showed promise in preclinical models but failed to meet its primary endpoint in a Phase 2a clinical trial for Alzheimer's disease. Detailed preclinical data for this compound remains largely unpublished, limiting a direct and comprehensive comparison.
Mechanism of Action
Both compounds are dihydropyridine (B1217469) derivatives that modulate L-type voltage-gated calcium channels. Dysregulation of calcium homeostasis is implicated in neuronal aging and neurodegenerative diseases, leading to impaired neuronal function and cell death. By blocking these channels, both agents aim to reduce excessive calcium influx.[1]
Nimodipine: Nimodipine is a well-characterized L-type calcium channel blocker.[2] It is highly lipophilic, allowing it to cross the blood-brain barrier effectively.[3] Its mechanism extends beyond simple channel blockade, as it has been shown to activate neuroprotective signaling pathways.
This compound: this compound is described as a neuronal L-type calcium channel modulator optimized for central nervous system activity with a more benign cardiovascular profile compared to other dihydropyridines. It is the racemic mixture of MEM 1003. The underlying principle of its action is to re-establish normal intracellular calcium levels to prevent or treat the consequences of neurodegenerative processes.[4]
Signaling Pathways
A critical downstream target of calcium signaling relevant to learning and memory is the transcription factor CREB (cAMP response element-binding protein). Phosphorylation of CREB is essential for the transcription of genes involved in synaptic plasticity and neuronal survival.
Nimodipine: Studies have demonstrated that nimodipine can increase the phosphorylation of Akt and CREB in the hippocampus and prefrontal cortex.[2][5] This suggests a mechanism by which nimodipine may exert its neuroprotective and pro-cognitive effects.
This compound: Publicly available data on the specific effects of this compound on CREB phosphorylation and other downstream signaling pathways are not available at this time.
Preclinical Efficacy Data
Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents.
Nimodipine: Nimodipine has been shown to improve performance in the MWM in various rodent models. For example, in a study with aged mice, nimodipine treatment significantly decreased the latency to find the hidden platform.[6]
| Study Parameter | Nimodipine Protocol |
| Animal Model | Aged Albino Mice |
| Apparatus | Rectangular tank (90x60x50 cm), water at 22°C, opacified with milk |
| Platform | Hidden 2 cm below the water surface |
| Dosing | 2 mg/kg, intraperitoneally, 30 minutes before testing |
| Training | Acquisition trials on day 1, 5, and 9. Probe test on day 10. |
| Key Finding | Significant decrease in latency to find the platform in nimodipine-treated aged mice compared to vehicle controls. |
Experimental Workflow: Morris Water Maze
References
- 1. Safety and Efficacy of MEM 1003 Versus Placebo in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 2. Autophagy and Akt/CREB signalling play an important role in the neuroprotective effect of nimodipine in a rat model of vascular dementia [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchjournal.co.in [researchjournal.co.in]
Comparative Framework for Validating (Rac)-MEM 1003 Binding Affinity to CaV1.2 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding affinity of novel compounds, such as the putative L-type calcium channel blocker (Rac)-MEM 1003, to the CaV1.2 channel. Due to the limited publicly available data specifically for this compound, this document focuses on established CaV1.2 channel blockers as a benchmark for comparison. The experimental protocols and data presentation formats provided herein are intended to serve as a template for the evaluation of this compound.
Comparison of CaV1.2 Channel Blocker Binding Affinities
The following table summarizes the binding affinities of well-characterized CaV1.2 channel blockers. This table serves as a template for situating the experimental data for this compound once it becomes available. The inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Compound | IC50 (nM) | Channel State Preference | Reference |
| Dihydropyridine | Amlodipine (B1666008) | 57 | Resting State | [1][2] |
| Nicardipine (B1678738) | 60 | Inactivated State | [1] | |
| Phenylalkylamine | Verapamil | Varies | Inactivated State | [3][4] |
| Benzothiazepine | Diltiazem | Varies | Inactivated State | [3][5] |
| Putative Modulator | This compound | Data not available | Data not available |
Experimental Protocols for Determining Binding Affinity
The primary method for characterizing the binding affinity and mechanism of action of compounds on CaV1.2 channels is the whole-cell patch clamp electrophysiology assay . This technique allows for the direct measurement of ion channel activity and the effect of a test compound.
Whole-Cell Patch Clamp Protocol for CaV1.2 Channels
Objective: To determine the inhibitory effect of a test compound on CaV1.2 channel currents.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human CaV1.2 channel are commonly used.[6]
Materials:
-
HEK-293-CaV1.2 cell line[6]
-
External solution (containing Ca2+ or Ba2+ as the charge carrier)
-
Internal solution (for the patch pipette)
-
Patch clamp rig with amplifier and data acquisition system
-
Test compound (e.g., this compound) and reference compounds (e.g., nifedipine, verapamil)
Procedure:
-
Cell Preparation: Culture HEK-293-CaV1.2 cells to an appropriate confluency. Dissociate the cells and plate them onto glass coverslips for recording.
-
Patch Clamp Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a glass micropipette and fill it with the internal solution. The pipette resistance should be in the range of 2-5 MΩ.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Clamp the cell membrane at a holding potential of -90 mV or -100 mV.[5][7]
-
Apply a series of depolarizing voltage steps to elicit CaV1.2 currents. A typical protocol involves stepping the membrane potential to various voltages (e.g., from -70 mV to +50 mV in 10 mV increments) to construct a current-voltage (I-V) relationship.[7]
-
To assess use-dependency, apply repetitive depolarizing pulses at a specific frequency (e.g., 0.1 Hz).[8]
-
-
Compound Application:
-
After obtaining a stable baseline recording of CaV1.2 currents, apply the test compound at various concentrations to the external solution.
-
Record the currents in the presence of the compound until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of the test compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for validating CaV1.2 binding affinity.
Caption: CaV1.2 channel signaling and modulation by blockers.
Conclusion
While direct experimental data on the binding affinity of this compound to CaV1.2 channels is not currently in the public domain, this guide provides a robust framework for its validation. By employing standardized electrophysiological techniques and comparing the results to well-characterized CaV1.2 blockers, researchers can effectively determine the potency and mechanism of action of this compound and other novel compounds. The provided protocols and visualizations serve as a starting point for these critical investigations in the drug discovery and development process.
References
- 1. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. sophion.com [sophion.com]
- 6. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of (Rac)-MEM 1003's impact on different neuronal subtypes
Comparative Analysis of (Rac)-MEM 1003's Impact on Neuronal Subtypes
Introduction
The query "this compound" appears to encompass two distinct but important areas of neuroscience research: the therapeutic potential of the L-type calcium channel modulator, MEM 1003 , and the multifaceted role of the Rac GTPase family in neuronal development and function. As there is no identified single entity named "this compound," this guide will provide a comprehensive comparative analysis of both topics to address the potential areas of interest for researchers, scientists, and drug development professionals.
Part 1: A Comparative Study of MEM 1003's Impact on Different Neuronal Subtypes
MEM 1003 is a novel, CNS-selective L-type voltage-gated calcium channel (L-VGCC) blocker that was under development for the treatment of Alzheimer's disease.[1] Its mechanism of action and neuroprotective effects offer a promising alternative to existing L-type calcium channel blockers with significant peripheral cardiovascular effects.
Mechanism of Action
L-type calcium channels, particularly the CaV1.2 and CaV1.3 subtypes, are highly expressed in the brain and play a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression.[2][3] In aging and neurodegenerative diseases like Alzheimer's, the expression and activity of L-VGCCs can become dysregulated, leading to excessive calcium influx and subsequent neuronal damage.[1] MEM 1003 is designed to selectively modulate these channels in the central nervous system, thereby restoring calcium homeostasis and protecting neurons. One of its key mechanisms is the reduction of the slow afterhyperpolarization (sAHP), which is known to be enhanced in aged neurons and can impair cognitive function.[1]
Comparative Performance Data
While specific comparative data for MEM 1003 across different neuronal subtypes is limited in publicly available literature, we can compile a comparison based on its known properties and data from other well-established L-type calcium channel blockers.
| Parameter | This compound | Nimodipine (B1678889) | Felodipine | Neuronal Subtype Relevance |
| Primary Target | L-type Ca2+ channels (CaV1.2, CaV1.3) in the CNS[1] | L-type Ca2+ channels[4] | L-type Ca2+ channels[5] | Hippocampal and cortical neurons are rich in L-type channels, making them key targets for neuroprotection.[6] |
| Binding Affinity (Brain) | Potent (~5 nM to dihydropyridine (B1217469) binding site)[1] | High affinity, readily crosses the blood-brain barrier[7] | - | High affinity is crucial for efficacy at therapeutic doses. |
| CNS Selectivity | High; relaxes cerebral but not peripheral vascular smooth muscle[1] | Cerebroselective, but can cause systemic hypotension[7][8] | Primarily a peripheral vasodilator with less CNS penetration[5] | High CNS selectivity minimizes cardiovascular side effects like hypotension, a common issue with non-selective blockers.[1] |
| Neuroprotective Efficacy | Demonstrated neuroprotective effects[1] | Neuroprotective in models of ischemia and excitotoxicity[4][9][10] | Can ameliorate neuroinflammation[5] | All three show promise in protecting neurons, but through potentially different primary mechanisms (calcium modulation, vasodilation, anti-inflammatory effects). |
| Effect on sAHP | Reduces the slow afterhyperpolarization (sAHP)[1] | - | - | Reduction of sAHP in hippocampal neurons is linked to improved cognitive function, a key goal in Alzheimer's therapy.[1] |
| Clinical Development Stage | Phase 2a trials for Alzheimer's disease (results did not meet primary endpoint)[11][12] | Approved for subarachnoid hemorrhage[7] | Approved for hypertension[5] | MEM 1003's development for Alzheimer's highlights its targeted neurological application. |
Experimental Protocols
This protocol is essential for evaluating the electrophysiological effects of MEM 1003 and other L-type calcium channel blockers on neuronal excitability.
-
Cell Preparation: Acute hippocampal slices (300-400 µm) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
sAHP Elicitation: A train of action potentials is elicited by a depolarizing current injection (e.g., 50 ms (B15284909) pulse sufficient to evoke four spikes).[13]
-
Data Acquisition: The membrane potential is recorded following the action potential train. The sAHP is measured as the peak hyperpolarization relative to the resting membrane potential.
-
Drug Application: MEM 1003 or other blockers are bath-applied to the slice, and the change in sAHP amplitude is quantified.
This protocol allows for the direct visualization of changes in intracellular calcium concentration in response to neuronal activity and pharmacological intervention.
-
Cell Culture: Primary cortical neurons are cultured on glass coverslips.
-
Dye Loading: Neurons are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, by incubation in a solution containing the dye.[14][15]
-
Imaging Setup: The coverslip is mounted on an inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm and a camera to capture emission at ~510 nm.
-
Stimulation: Neurons are stimulated to induce calcium influx, for example, by depolarization with a high concentration of potassium chloride (KCl).
-
Data Analysis: The ratio of fluorescence intensity at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The effect of MEM 1003 on the depolarization-induced calcium transient is then measured.
Signaling Pathways and Visualizations
L-type calcium channel activation is a key step in excitation-transcription coupling, a process that links changes in neuronal activity to long-term changes in gene expression. This is critical for learning and memory.
References
- 1. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural L-type calcium channels antagonists from Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Type Ca2+ Channel Inhibition Rescues the LPS-Induced Neuroinflammatory Response and Impairments in Spatial Memory and Dendritic Spine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of blockers for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protective effect of nimodipine against ischemic neuronal damage in rat hippocampus without changing postischemic cerebral blood flow [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Slow Afterhyperpolarization in Hippocampal CA1 Neurons Covaries with Spatial Learning Ability in Aged Fisher 344 Rats | Journal of Neuroscience [jneurosci.org]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. L-type Ca2+ channels in heart and brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-MEM 1003: A Comprehensive Guide to Safety and Compliance
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the disposal of (Rac)-MEM 1003, emphasizing safety protocols and regulatory adherence.
Core Safety and Handling Protocols
While specific quantitative data for this compound is not publicly available, general safety principles for handling laboratory chemicals should be strictly followed. Always consult the substance-specific Safety Data Sheet (SDS) for detailed information.
General Safety Precautions
| Hazard Category | Description & Recommended First Aid / Handling |
| Eye Contact | Potential for irritation. Flush eyes with water for at least 15 minutes, lifting eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Possible irritation upon prolonged contact. Wash the affected area thoroughly with soap and water. If irritation continues, seek medical attention.[1] |
| Inhalation | May cause respiratory tract irritation. Move to an area with fresh air. If breathing difficulties occur or persist, seek medical attention.[1][2] |
| Ingestion | Assumed to be non-toxic, but ingestion should be avoided. Drink large amounts of water and seek medical attention if necessary.[1] |
| Fire & Explosion | The product may burn if ignited. Dust clouds could have the potential for explosion. Use water spray, foam, or other appropriate fire suppression methods. Store away from ignition sources in a dry environment.[3][4] |
| Handling | Adhere to general laboratory precautions. The use of gloves, a dust mask, and eye protection is recommended.[1][4] |
Step-by-Step Disposal Protocol for this compound and Contaminated Materials
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. These procedures are based on general best practices for laboratory chemical waste and must be adapted to comply with your institution's specific guidelines and local, state, and federal regulations.[1]
1. Decontamination of Non-Disposable Items:
-
Glassware and Equipment: Thoroughly clean any reusable glassware or equipment that has come into contact with this compound. Use an appropriate solvent and follow your laboratory's standard cleaning procedures.
-
Work Surfaces: Decontaminate benches and other work surfaces where this compound was handled.
2. Segregation and Collection of this compound Waste:
-
Unused or Expired this compound: Keep the compound in its original, sealed container. Clearly label it as "Waste this compound" and include the date.
-
Contaminated Solids: This includes items such as gloves, pipette tips, and absorbent paper.[1] Collect these materials in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris."[1]
-
Contaminated Liquids: Collect any liquid waste containing this compound in a sealable, leak-proof container.[5] The container must be appropriately labeled with its contents, including "Waste this compound," any solvents used, and the approximate concentration. The use of secondary containment is highly recommended to prevent spills.[1]
3. Waste Storage:
-
Store all waste containers in a designated, secure area. This area should be well-ventilated and away from general laboratory traffic. Ensure all containers are sealed to prevent leaks or spills.[1]
4. Disposal Request and Pick-up:
-
Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EH&S) department.[1]
-
Provide accurate and complete information on the waste tags, including the chemical name and any other components of the waste stream.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
Caption: Workflow for Chemical Waste Disposal.
References
Essential Safety and Operational Guide for Handling (Rac)-MEM 1003
(Rac)-MEM 1003 is the racemate of MEM 1003, a dihydropyridine (B1217469) compound and a potent L-type Ca2+ channel antagonist intended for Alzheimer's disease research.[1] As this compound is for research use only and has not been thoroughly investigated for its toxicological properties, it is imperative to handle it with the utmost care, treating it as a potentially hazardous substance. This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Risk Assessment and General Precautions
A thorough risk assessment should be conducted before handling this compound. Due to the lack of specific toxicity data, a conservative approach is recommended. Assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[2] General laboratory best practices should always be followed, including working in a well-ventilated area, preferably within a chemical fume hood, and prohibiting eating, drinking, or smoking in the handling area.[3][4]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be based on a site-specific risk assessment.
| Protection Type | Recommended Equipment | Key Specifications & Best Practices |
| Hand Protection | Nitrile gloves | - Double gloving is recommended. - Check for visible signs of degradation or punctures before use. - Dispose of contaminated gloves immediately in designated chemical waste.[5] - Wash hands thoroughly after removing gloves.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | - Must be worn at all times when handling the compound. - In case of splashing, a face shield should also be worn.[6] |
| Body Protection | Laboratory coat | - Should be fully buttoned. - Sleeves should be of sufficient length to protect the arms. - Consider a chemically resistant apron for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | - Recommended when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust. - The type of respirator and cartridge should be selected based on the potential for airborne exposure. |
Experimental Protocols: Donning and Doffing of PPE
Proper donning and doffing of PPE are critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye Protection: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Operational and Disposal Plans
Handling:
-
Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solutions: When preparing solutions, work within a chemical fume hood. Handle solutions with care to avoid splashes and aerosol generation.
Spill Management:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Protect: Don the appropriate PPE before cleaning the spill.
-
Contain: For small spills of solid material, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous chemical waste.[4]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[4]
Visual Guides for Safety and Workflow
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
